N-omega-Propyl-L-arginine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMXURITGZJPKB-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(N)NCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C(N)NCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332245 | |
| Record name | (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137361-05-8 | |
| Record name | Nω-Propyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137361-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nω-Propyl-L-arginine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9U4R2AC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-ω-Propyl-L-arginine: A Technical Guide to a Highly Selective nNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
N-ω-Propyl-L-arginine (NPA), a synthetic L-arginine analogue, has emerged as a potent and highly selective inhibitor of neuronal nitric oxide synthase (nNOS). Its remarkable selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms makes it an invaluable tool for investigating the physiological and pathological roles of nNOS. This technical guide provides a comprehensive overview of NPA, including its inhibitory profile, mechanism of action, and detailed experimental protocols for its characterization.
Quantitative Inhibitory Profile
NPA exhibits a significant preference for inhibiting nNOS, as demonstrated by its low nanomolar inhibition constant (Ki). The following table summarizes the quantitative data on its inhibitory activity against the three major NOS isoforms.
| Nitric Oxide Synthase Isoform | Inhibition Constant (Ki) | Selectivity vs. nNOS |
| Neuronal NOS (nNOS) | 57 nM [1][2][3][4] | - |
| Endothelial NOS (eNOS) | 8.5 µM[5][6] | 149-fold[1][2][4] |
| Inducible NOS (iNOS) | 180 µM[5][6] | 3158-fold[3] |
Mechanism of Action
N-ω-Propyl-L-arginine functions as a competitive and reversible inhibitor of nNOS.[1][2][4][5] It directly competes with the endogenous substrate, L-arginine, for binding to the active site of the enzyme.[5] This competition effectively blocks the synthesis of nitric oxide (NO) and L-citrulline. Studies have suggested that the dissociation of NPA from nNOS is a slow process, potentially influenced by a conformational change in the enzyme upon binding of Ca²⁺/calmodulin, a required cofactor for nNOS activity.[7] Importantly, the inhibitory action of NPA does not rely on the catalytic turnover of the enzyme.[7]
Figure 1: Competitive inhibition of nNOS by NPA.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory activity of N-ω-Propyl-L-arginine.
In Vitro nNOS Inhibition Assay (Citrulline Assay)
This assay quantifies nNOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified recombinant nNOS enzyme
-
L-[³H]arginine
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol)
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin, CaCl₂
-
N-ω-Propyl-L-arginine (NPA) at various concentrations
-
Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing reaction buffer, cofactors, and L-[³H]arginine.
-
Add varying concentrations of NPA or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the purified nNOS enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate the unreacted L-[³H]arginine (which binds to the resin) from the L-[³H]citrulline (which flows through).
-
Collect the eluate containing L-[³H]citrulline.
-
Add the eluate to a scintillation vial with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each NPA concentration and determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation if the Km for L-arginine is known.
In Vitro nNOS Inhibition Assay (Griess Assay)
This colorimetric assay measures the production of nitric oxide by quantifying its stable oxidation products, nitrite and nitrate.
Materials:
-
Purified recombinant nNOS enzyme
-
Reaction Buffer and cofactors (as in the citrulline assay)
-
L-arginine (non-radiolabeled)
-
N-ω-Propyl-L-arginine (NPA) at various concentrations
-
Nitrate Reductase
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing reaction buffer, cofactors, and L-arginine.
-
Add varying concentrations of NPA or vehicle control to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the purified nNOS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
To convert nitrate to nitrite, add nitrate reductase and its cofactors to each well and incubate further.
-
Add Griess Reagent to each well, which will react with nitrite to form a colored azo compound.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample.
-
Calculate the percent inhibition for each NPA concentration and determine the IC₅₀ value.
Figure 2: General workflow for evaluating nNOS inhibitors.
In Vivo Studies
In vivo studies have corroborated the in vitro findings, demonstrating the efficacy of NPA in animal models. For instance, intraperitoneal administration of NPA (20 mg/kg) in mice has been shown to block the behavioral effects induced by phencyclidine, a non-competitive NMDA receptor antagonist.[1][4] This suggests that NPA can effectively cross the blood-brain barrier and inhibit nNOS activity in the central nervous system.
Conclusion
N-ω-Propyl-L-arginine stands out as a potent and highly selective inhibitor of neuronal nitric oxide synthase. Its well-characterized inhibitory profile and mechanism of action, coupled with its demonstrated in vivo activity, make it an indispensable research tool for elucidating the multifaceted roles of nNOS in health and disease. The detailed experimental protocols provided herein offer a solid foundation for researchers to effectively utilize and further investigate the properties of this valuable pharmacological agent.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of tissue activity of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A specific method for measurement of nitric oxide synthase enzymatic activity in peritoneal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bioassaysys.com [bioassaysys.com]
N-ω-Propyl-L-arginine (NPA): A Technical Guide to its Inhibition of Nitric Oxide Synthase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of N-ω-Propyl-L-arginine (NPA), a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). We will delve into its inhibitory constants (K_i_ values) for the three main nitric oxide synthase (NOS) isoforms—nNOS, endothelial NOS (eNOS), and inducible NOS (iNOS)—and provide detailed experimental protocols for their determination. This document aims to be a comprehensive resource for researchers utilizing NPA in their studies of nitric oxide signaling and as a reference for drug development professionals exploring selective NOS inhibition.
Core Data: Inhibitory Potency of N-ω-Propyl-L-arginine
N-ω-Propyl-L-arginine is a competitive inhibitor of NOS, demonstrating a strong preference for the neuronal isoform.[1][2] The inhibitory constant (K_i_) is a measure of the inhibitor's potency; a lower K_i_ value indicates a higher affinity of the inhibitor for the enzyme. The selectivity of NPA is a key feature, with significantly higher K_i_ values for eNOS and iNOS compared to nNOS.
The following table summarizes the reported K_i_ values for N-ω-Propyl-L-arginine against the three NOS isoforms. It is important to note that these values can vary depending on the experimental conditions, such as the species from which the enzyme was sourced and the specific assay used.
| Inhibitor | Target Isoform | K_i_ Value | Selectivity vs. nNOS (fold) | Source Species |
| N-ω-Propyl-L-arginine (NPA) | nNOS | 57 nM | - | Bovine |
| eNOS | 8.5 µM (8500 nM) | ~149-fold | Bovine | |
| iNOS | 180 µM (180000 nM) | ~3158-fold | Murine |
Data compiled from multiple sources.[1][2]
Experimental Protocols for Determining K_i_ Values
The determination of K_i_ values for NOS inhibitors like NPA primarily relies on measuring the enzymatic activity of the different NOS isoforms in the presence of varying concentrations of the inhibitor. Two common methods for assessing NOS activity are the L-citrulline conversion assay and the Griess assay.
L-Citrulline Conversion Assay
This is a direct and sensitive method that measures the conversion of radiolabeled L-arginine to L-citrulline, a co-product of nitric oxide synthesis.[3][4][5]
Principle:
Nitric oxide synthase catalyzes the oxidation of L-arginine to nitric oxide and L-citrulline. By using L-arginine labeled with a radioactive isotope (e.g., ³H or ¹⁴C), the amount of radiolabeled L-citrulline produced is directly proportional to the enzyme's activity. The positively charged L-arginine is separated from the neutral L-citrulline using cation-exchange chromatography, and the radioactivity of the L-citrulline is quantified by scintillation counting.[6][7][8]
Detailed Methodology:
-
Enzyme Preparation:
-
Reaction Mixture Preparation:
-
A reaction buffer is prepared, typically containing HEPES buffer, cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH4), as well as calmodulin and Ca²⁺ for the constitutive isoforms (nNOS and eNOS).[3]
-
Radiolabeled L-arginine (e.g., [³H]L-arginine) is added to the reaction buffer at a concentration close to the K_m_ of the respective NOS isoform for L-arginine.
-
-
Inhibition Assay:
-
A range of concentrations of N-ω-Propyl-L-arginine is prepared.
-
The enzyme preparation is pre-incubated with the different concentrations of NPA for a specified time at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the radiolabeled L-arginine-containing reaction mixture.
-
-
Reaction Termination and Separation:
-
After a defined incubation period, the reaction is stopped, typically by adding a stop buffer containing EDTA to chelate Ca²⁺ and/or by boiling.
-
The reaction mixture is then applied to a cation-exchange resin column (e.g., Dowex 50W).[6][7]
-
The positively charged, unreacted [³H]L-arginine binds to the resin, while the neutral [³H]L-citrulline flows through.
-
-
Quantification and Data Analysis:
-
The eluate containing [³H]L-citrulline is collected, and its radioactivity is measured using a liquid scintillation counter.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The K_i_ value is determined by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using non-linear regression analysis.
-
Griess Assay for Nitric Oxide Production
This colorimetric assay indirectly measures NO production by quantifying its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[10][11]
Principle:
Nitric oxide is unstable and rapidly oxidizes to nitrite and nitrate. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be measured spectrophotometrically at ~540 nm. To measure total NO production, nitrate in the sample must first be reduced to nitrite, typically using nitrate reductase.[12][13]
Detailed Methodology:
-
Enzyme and Reaction Setup:
-
Similar to the citrulline assay, purified NOS enzymes or cellular extracts are used.
-
The reaction is set up in a buffer containing L-arginine and the necessary cofactors.
-
The enzyme is incubated with varying concentrations of N-ω-Propyl-L-arginine.
-
-
Nitrate Reduction (for total NO measurement):
-
After the enzymatic reaction, nitrate reductase and its cofactor NADPH are added to the samples to convert any nitrate to nitrite.[12]
-
-
Griess Reaction:
-
Quantification and Data Analysis:
-
The absorbance of the samples is measured using a microplate reader at approximately 540 nm.
-
A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
The rate of NO production is calculated for each inhibitor concentration.
-
The K_i_ value is then determined using appropriate kinetic models.
-
Signaling Pathways and Experimental Workflows
To visualize the key processes involved, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: General signaling pathway for the activation of NOS isoforms.
Caption: Experimental workflow for determining the Ki value of NPA.
Conclusion
N-ω-Propyl-L-arginine is a valuable pharmacological tool for the selective inhibition of nNOS. Understanding its inhibitory profile and the methods used to determine its potency is crucial for the accurate interpretation of experimental results and for the design of novel therapeutic agents targeting specific NOS isoforms. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize NPA in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Assay of tissue activity of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A specific method for measurement of nitric oxide synthase enzymatic activity in peritoneal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]
- 8. Measurement of NOS activity by conversion of radiolabeled arginine to citrulline using ion-exchange separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Measurement of NOS activity by monitoring the conversion of 3H-arginine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. mdpi.com [mdpi.com]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Competitive Inhibition of Neuronal Nitric Oxide Synthase by N-omega-Propyl-L-arginine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the competitive inhibition of neuronal nitric oxide synthase (nNOS) by N-omega-Propyl-L-arginine (NPA). It is designed to furnish researchers, scientists, and drug development professionals with the essential data, experimental methodologies, and mechanistic understanding required for the study and utilization of this potent and selective inhibitor.
Introduction
Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, synaptic plasticity, and neurovascular coupling.[1][2] Dysregulation of nNOS activity and excessive NO production have been implicated in a variety of neuropathological conditions, including neurodegenerative diseases and ischemic stroke.[3] Consequently, the development of selective nNOS inhibitors is a significant area of therapeutic research.
This compound (NPA), also known as NG-propyl-L-arginine, is a synthetic L-arginine analogue that has emerged as a highly potent and selective competitive inhibitor of nNOS.[1][4] Its ability to discriminate between the neuronal isoform and the endothelial (eNOS) and inducible (iNOS) isoforms makes it an invaluable tool for elucidating the specific physiological and pathological roles of nNOS. This guide delves into the quantitative aspects of NPA's inhibitory action, the experimental protocols used to characterize it, and the underlying molecular interactions.
Quantitative Data on nNOS Inhibition by this compound
The inhibitory potency and selectivity of NPA have been quantified through various in vitro enzyme kinetic studies. The key parameters, the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.
| Parameter | Value | Enzyme Source | Reference |
| Ki for nNOS | 57 nM | Bovine Brain | [1][5][6][7][8][9] |
| Ki for eNOS | 8.5 µM | Bovine Endothelial Recombinant | [10][11] |
| Ki for iNOS | 180 µM | Murine Macrophage Recombinant | [10][11] |
| Selectivity Ratio | Value | Reference |
| nNOS vs. eNOS | 149-fold | [5][6][7][9] |
| nNOS vs. iNOS | 3158-fold | [8][12] |
Mechanism of Competitive Inhibition
NPA functions as a competitive inhibitor of nNOS, meaning it directly competes with the endogenous substrate, L-arginine, for binding to the active site of the enzyme.[13][14] This binding is reversible, and an increase in the concentration of L-arginine can overcome the inhibitory effect of NPA. The structural similarity of NPA to L-arginine, with the key difference being the substitution of a propyl group on the guanidino nitrogen, facilitates its high-affinity binding to the nNOS active site.
Experimental Protocols
The characterization of nNOS inhibitors like NPA relies on robust and reproducible experimental protocols. The following sections detail the methodologies for the key in vitro and cell-based assays used to determine nNOS activity and its inhibition.
In Vitro nNOS Enzyme Inhibition Assay (Hemoglobin Assay)
This assay measures the enzymatic activity of purified nNOS by monitoring the conversion of oxyhemoglobin to methemoglobin by the nitric oxide produced.
Materials:
-
Purified recombinant nNOS enzyme
-
L-arginine (substrate)
-
This compound (inhibitor)
-
NADPH (cofactor)
-
Calmodulin (activator)
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Oxyhemoglobin
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of L-arginine, NPA, NADPH, calmodulin, and BH4 in the assay buffer. Prepare oxyhemoglobin from commercially available hemoglobin by reduction with sodium dithionite.
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, L-arginine at various concentrations (e.g., 3, 4, 6, 10, and 15 µM), NADPH, calmodulin, BH4, and oxyhemoglobin.
-
Inhibitor Addition: For the inhibition assay, add varying concentrations of NPA (e.g., 0.05, 0.1, 0.15, and 0.2 µM) to the reaction mixture.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a known amount of purified nNOS enzyme to the cuvette.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 401 nm (the peak absorbance of methemoglobin) over time.
-
Data Analysis: Calculate the initial rates of the reaction from the linear portion of the absorbance versus time plot. Determine the IC50 value of NPA by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using Dixon or Lineweaver-Burk plots.[13]
Cell-Based nNOS Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable breakdown product of NO, in the culture medium of neuronal cells.
Materials:
-
Neuronal cell line expressing nNOS (e.g., HEK 293T cells stably transfected with nNOS)
-
Cell culture medium
-
nNOS activator (e.g., calcium ionophore A23187)
-
This compound (inhibitor)
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Culture: Plate the nNOS-expressing neuronal cells in a multi-well plate and allow them to adhere and grow to approximately 80% confluency.
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of NPA for a defined period (e.g., 1 hour).
-
nNOS Activation: Stimulate the cells with an nNOS activator, such as 5 µM A23187, to induce NO production.
-
Sample Collection: After an incubation period (e.g., 8-24 hours), collect the cell culture supernatant.
-
Griess Reaction: Add the Griess reagent to the collected supernatant and to a series of sodium nitrite standards.
-
Color Development: Incubate at room temperature for 15-30 minutes to allow for the formation of a colored azo dye.
-
Absorbance Measurement: Measure the absorbance of the samples and standards at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. Determine the IC50 value of NPA in the cellular context.
Signaling Pathway and Experimental Workflow
nNOS Signaling Pathway
The canonical signaling pathway involving nNOS begins with its activation by an influx of calcium, which promotes the binding of calmodulin. The activated nNOS then catalyzes the conversion of L-arginine to L-citrulline and NO. NO, being a small and diffusible molecule, can then act on various downstream targets, with a primary effector being soluble guanylate cyclase (sGC). The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG) and other effectors, mediating a wide range of physiological responses.
Experimental Workflow for nNOS Inhibitor Characterization
The process of characterizing a novel nNOS inhibitor like NPA typically follows a structured workflow, beginning with in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to assess cellular efficacy and bioavailability, and potentially culminating in in vivo studies.
Conclusion
This compound is a cornerstone tool for research into the roles of nNOS in health and disease. Its high potency and remarkable selectivity for nNOS over other isoforms allow for precise dissection of nNOS-mediated signaling pathways. This technical guide has provided a detailed summary of the quantitative data, experimental protocols, and mechanistic insights necessary for the effective use and understanding of NPA in a research and drug development setting. The methodologies and workflows presented herein offer a robust framework for the continued investigation of nNOS and the development of next-generation therapeutic agents targeting this critical enzyme.
References
- 1. selleckchem.com [selleckchem.com]
- 2. zellx.de [zellx.de]
- 3. Measurements of nitric oxide on the heme iron and β-93 thiol of human hemoglobin during cycles of oxygenation and deoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nω-Propyl-L-arginine (this compound) | NO Synthase | 137361-05-8 | Invivochem [invivochem.com]
- 9. content.abcam.com [content.abcam.com]
- 10. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. promega.com [promega.com]
- 14. Potent and selective inhibition of neuronal nitric oxide synthase by N omega-propyl-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Effects of Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibition: A Technical Guide
Executive Summary: Neuronal nitric oxide synthase (nNOS or NOS1) is a critical enzyme responsible for producing nitric oxide (NO), a versatile signaling molecule with profound effects throughout the body. Unlike its endothelial (eNOS) and inducible (iNOS) counterparts, nNOS plays distinct roles in neurotransmission, synaptic plasticity, and the regulation of vascular tone. The development of selective nNOS inhibitors has been instrumental in dissecting these specific physiological functions and has opened avenues for therapeutic interventions in neurodegenerative disorders and other pathologies. This guide provides an in-depth technical overview of the physiological consequences of selective nNOS inhibition, details common experimental methodologies, and presents key quantitative data for researchers, scientists, and drug development professionals.
Introduction to Neuronal Nitric Oxide Synthase (nNOS) and its Signaling Pathway
Neuronal nitric oxide synthase is a constitutively expressed enzyme primarily found in central and peripheral neurons, but also in other cell types like skeletal muscle and kidney macula densa cells.[1][2] Its activity is tightly regulated by intracellular calcium (Ca²⁺) levels.[1][3] Upon neuronal stimulation, such as through the activation of N-methyl-D-aspartate (NMDA) receptors, the resulting influx of Ca²⁺ leads to the formation of a Ca²⁺/calmodulin complex. This complex binds to and activates nNOS.
Activated nNOS catalyzes the five-electron oxidation of L-arginine to produce L-citrulline and NO.[4] The primary and most well-understood signaling pathway for NO involves the activation of soluble guanylyl cyclase (sGC).[1][3] NO diffuses from its site of production and binds to the heme moiety of sGC in target cells, stimulating the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] This increase in cGMP concentration activates downstream effectors, including cGMP-dependent protein kinases (PKG) and cyclic nucleotide-gated ion channels, to elicit a physiological response, such as smooth muscle relaxation or modulation of synaptic transmission.[3] The signal is terminated by phosphodiesterases (PDEs), which hydrolyze cGMP.[3]
Physiological Effects of nNOS Inhibition
Selective pharmacological inhibition of nNOS has revealed its critical role in regulating a wide array of physiological processes, from moment-to-moment blood flow adjustments to long-term changes in neuronal connectivity.
Cardiovascular System
While eNOS is traditionally considered the primary regulator of vascular health, studies using selective inhibitors have demonstrated that nNOS also contributes significantly to cardiovascular homeostasis.[5]
-
Vascular Tone and Blood Pressure: In humans, selective nNOS inhibition with S-methyl-L-thiocitrulline (SMTC) reduces basal blood flow in both the forearm and coronary circulations, an effect that is independent of eNOS-mediated vasodilation.[1][2] This suggests a role for nNOS in maintaining resting microvascular tone.[2] Systemic nNOS inhibition is often associated with an increase in mean arterial pressure (MAP).[6] However, the overall effect on blood pressure can be complex; long-term nNOS inhibition in rats with 7-nitroindazole (7-NI) did not alter systolic blood pressure but did lead to cardiac and arterial wall hypotrophy.[7]
-
Cerebral Blood Flow (CBF) and Neurovascular Coupling (NVC): nNOS is a key player in the intricate regulation of blood flow to the brain.[6] Selective nNOS inhibition has been shown to reduce basal cerebral blood flow.[6] A crucial function of nNOS is in neurovascular coupling—the process that matches local blood flow to changes in neuronal activity.[6] Studies in humans have demonstrated that nNOS inhibition specifically blunts the rapidity of the NVC response to a stimulus, reducing the initial rate of increase in blood flow velocity without affecting the overall magnitude of the response.[6][8] This indicates that nNOS is fundamental to the early phase of the hyperemic response.[6]
Table 1: Summary of Cardiovascular Effects of Selective nNOS Inhibitors
| Inhibitor | Model/Species | Key Physiological Effect | Quantitative Data | Citation(s) |
|---|---|---|---|---|
| S-methyl-L-thiocitrulline (SMTC) | Human | Reduced basal forearm & coronary blood flow | Data not quantified in text | [1][2] |
| SMTC | Human | Blunted rapidity of Neurovascular Coupling | Reduced initial rise in PCA velocity by 3.3%; Reduced rate of increase (slope) by 4.3% | [6][8] |
| 7-nitroindazole (7-NI) | Rat (Wistar) | No change in systolic BP after 6 weeks | Not applicable | [7] |
| 7-NI | Rat (Wistar) | Attenuated vascular contraction to noradrenaline | Data not quantified in text | [7] |
| 7-NI | Mouse (eNOS knockout) | Decreased Mean Arterial Pressure (acute) | From 137±13 to 124±12 mm Hg |[9] |
Central Nervous System
Within the CNS, nNOS-derived NO functions as a unique neurotransmitter, modulating synaptic activity and influencing complex behaviors.
-
Synaptic Plasticity, Learning, and Memory: nNOS is implicated in the long-term regulation of synaptic transmission, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.[1]
-
Sleep-Wake Cycles: Research in animal models suggests that NO produced by nNOS is involved in promoting sleep. Selective inhibition of nNOS in rats with 3-Bromo-7-Nitroindazole was shown to decrease the duration of deep slow-wave sleep in a dose-dependent manner.[10] A 20 mg/kg dose also increased the latency to deep sleep and paradoxical sleep (REM sleep) while increasing wakefulness.[10]
Table 2: Summary of CNS Effects of Selective nNOS Inhibitors
| Inhibitor | Model/Species | Key Physiological Effect | Quantitative Data | Citation(s) |
|---|---|---|---|---|
| 3-Bromo-7-Nitroindazole | Rat (Wistar) | Reduced deep slow-wave sleep (SWS) | 10, 20, & 40 mg/kg doses all reduced deep SWS duration | [10] |
| 3-Bromo-7-Nitroindazole | Rat (Wistar) | Increased wakefulness | 20 mg/kg dose increased active and quiet wake duration | [10] |
| 3-Bromo-7-Nitroindazole | Rat (Wistar) | Decreased paradoxical sleep (PS) episodes | 20 mg/kg dose decreased the number of PS episodes |[10] |
Methodologies in nNOS Inhibition Research
The study of nNOS function relies on specific inhibitors and precise measurement techniques.
Selective nNOS Inhibitors
A key challenge in this field is the high degree of structural homology among NOS isoforms.[11] However, several compounds have been developed that exhibit preferential, though not always absolute, selectivity for nNOS.
Table 3: Selectivity of Common nNOS Inhibitors
| Inhibitor | Abbreviation | Selectivity Profile (Ki or IC50 Values) | Citation(s) |
|---|---|---|---|
| S-methyl-L-thiocitrulline | SMTC | 17-times more specific for nNOS over eNOS in rodent tissues. | [6] |
| Nω-propyl-L-arginine | NPA | Ki: 0.06 µM (bovine nNOS), 8.5 µM (bovine eNOS), 180 µM (murine iNOS) | [12] |
| vinyl-L-N-5-(1-imino-3-butenyl)-L-ornithine | L-VNIO | Ki: 0.1 µM (rat nNOS), 12 µM (bovine eNOS), 60 µM (mouse iNOS) | [12] |
| N-[(3-aminomethyl)benzyl]acetamidine | 1400W | Primarily an iNOS inhibitor, but with moderate nNOS selectivity over eNOS. Ki: 2 µM (human nNOS), 50 µM (human eNOS) |[12] |
Key Experimental Protocols
Protocol 1: Measurement of NOS Activity via L-Citrulline Assay
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[13]
-
Objective: To determine nNOS activity in tissue homogenates or cell lysates.
-
Principle: NOS enzymes produce NO and L-citrulline in equimolar amounts from the substrate L-arginine. By using L-arginine labeled with a radioisotope (e.g., [³H] or [¹⁴C]), the amount of radiolabeled L-citrulline produced is directly proportional to NOS activity.
-
Methodology:
-
Homogenization: Tissues or cells are homogenized in a buffer containing protease inhibitors.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing necessary cofactors: NADPH, calmodulin, CaCl₂, and (6R)-5,6,7,8-tetrahydrobiopterin (BH₄).[1]
-
Incubation: The sample homogenate is added to the reaction mixture along with a known concentration of radiolabeled L-arginine. To differentiate nNOS/eNOS activity from iNOS, parallel reactions can be run in the absence of Ca²⁺ and calmodulin, as iNOS activity is calcium-independent.[13]
-
Reaction Termination: The reaction is stopped after a defined period (e.g., 15-30 minutes) by adding a stop buffer, typically containing a cation-exchange resin (e.g., Dowex AG 50W-X8).
-
Separation: The resin binds unreacted [³H]-L-arginine, while the neutral [³H]-L-citrulline remains in the supernatant.
-
Quantification: The radioactivity of the supernatant is measured using a liquid scintillation counter. The amount of [³H]-L-citrulline is calculated and normalized to the protein content of the sample.
-
Specificity Control: To confirm nNOS specificity, experiments are repeated in the presence of a selective nNOS inhibitor (e.g., 7-NI). A significant reduction in L-citrulline production confirms nNOS-dependent activity.[13]
-
Protocol 2: Assessment of Neurovascular Coupling (NVC) in Humans
This protocol describes a non-invasive method to assess the role of nNOS in dynamic cerebral blood flow regulation in humans, as performed in recent clinical research.[6][8]
-
Objective: To determine the effect of selective nNOS inhibition on the cerebral blood flow response to neuronal stimulation.
-
Design: A randomized, double-blind, placebo-controlled, crossover study design is optimal. Each subject participates in multiple study visits, receiving a different intravenous infusion on each visit: (1) selective nNOS inhibitor (e.g., SMTC), (2) placebo control (e.g., 0.9% saline), and (3) a pressor control (e.g., phenylephrine) to control for the hypertensive effects of systemic nNOS inhibition.[6][8]
-
Methodology:
-
Subject Preparation: Healthy subjects are recruited. Cannulas are placed for drug infusion and blood pressure monitoring.
-
Instrumentation: Transcranial Doppler (TCD) ultrasound is used to continuously measure blood flow velocity in cerebral arteries, typically the posterior cerebral artery (PCA) for visual stimulation paradigms.
-
Infusion: The assigned drug (SMTC, placebo, or pressor) is infused intravenously.
-
NVC Assessment: A standardized neuronal stimulus is applied. For the PCA, a robust visual stimulation (e.g., a flashing checkerboard pattern) is used to elicit hyperemia.[8]
-
Data Acquisition: PCA blood velocity, heart rate, and arterial blood pressure are recorded continuously before, during, and after the stimulation period.
-
Data Analysis: The TCD waveform is analyzed to determine the change in blood flow velocity from baseline. Key parameters include the overall magnitude of the response and the rate of rise (slope) of the velocity increase, which reflects the rapidity of the NVC response.[6]
-
Conclusion and Future Directions
Selective inhibition has unequivocally established nNOS as a key regulator of fundamental physiological processes, distinct from its eNOS and iNOS isoforms. It is integral to maintaining basal vascular tone, essential for the rapid initiation of neurovascular coupling in the brain, and plays a significant role in modulating sleep architecture. The data gathered from these inhibition studies not only deepens our understanding of basic physiology but also highlights the therapeutic potential of targeting nNOS. Overproduction of NO by nNOS is implicated in the pathophysiology of neurodegenerative disorders and neuropathic pain.[4] Therefore, the continued development of highly selective, bioavailable nNOS inhibitors remains a critical goal for treating stroke, Alzheimer's disease, Parkinson's disease, and other neurological conditions. Future research will need to focus on refining inhibitor selectivity to minimize off-target effects and on elucidating the complex, sometimes paradoxical, roles of nNOS in different pathological states.
References
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Nitric Oxide Synthase and Human Vascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide signalling in the brain and its control of bodily functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuronal Nitric Oxide Synthase in Vascular Physiology and Diseases [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Effect of chronic nNOS inhibition on blood pressure, vasoactivity, and arterial wall structure in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurovascular Regulation in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Effects of selective neuronal nitric oxide synthase inhibition on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
N-ω-Propyl-L-arginine: A Technical Guide to its Role in Nitric Oxide Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ω-Propyl-L-arginine (L-NPA) is a synthetic, L-arginine analogue that has emerged as a critical tool in nitric oxide (NO) research.[1] It functions as a potent and highly selective competitive inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for NO production in the nervous system.[2][3][4][5] This selectivity makes L-NPA an invaluable molecular probe for elucidating the specific roles of nNOS in various physiological and pathophysiological processes, distinguishing its functions from the other major NOS isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS).[6][7][8] This technical guide provides an in-depth overview of L-NPA, its mechanism of action, its impact on nitric oxide signaling pathways, and detailed experimental protocols for its study.
Chemical and Physical Properties
N-ω-Propyl-L-arginine is typically available as a hydrochloride salt. Key properties are summarized in the table below.
| Property | Value |
| Synonyms | L-NPA, N(ω)-Propyl-L-arginine, NG-Propyl-L-arginine |
| Molecular Formula | C₉H₂₀N₄O₂ · xHCl |
| Molecular Weight | 216.28 g/mol (free base) |
| CAS Number | 137361-05-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Storage | Store at -20°C, desiccated |
Mechanism of Action and Isoform Selectivity
L-NPA exerts its inhibitory effect by competing with the natural substrate, L-arginine, for the active site of nNOS.[2] This reversible inhibition is characterized by a low inhibition constant (Ki), indicating a high affinity for the neuronal isoform. The selectivity of L-NPA for nNOS over eNOS and iNOS is a key feature that underpins its utility in research.
Quantitative Inhibitory Data
The following table summarizes the reported inhibitory constants (Ki) of L-NPA for the three major NOS isoforms. Lower Ki values indicate greater inhibitory potency.
| NOS Isoform | Species | Ki (nM) | Selectivity (nNOS/eNOS) | Selectivity (nNOS/iNOS) | Reference |
| nNOS | Bovine | 57 | - | - | [2] |
| eNOS | Bovine | 8,500 | ~149-fold | - | [2] |
| iNOS | Murine | 180,000 | - | ~3158-fold | [2] |
| nNOS | - | 50 | - | - | [6] |
| nNOS | - | 57 | - | - | [3][4][5][7][8] |
| eNOS | - | - | 149-fold | - | [3][4][5][8] |
| iNOS | - | - | - | 3158-fold | [7][8] |
Note: Selectivity is calculated as the ratio of Ki values (Ki(eNOS or iNOS) / Ki(nNOS)).
Role in Nitric Oxide Signaling Pathways
Nitric oxide is a crucial signaling molecule involved in a vast array of physiological processes. The canonical NO signaling pathway involves the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9][10] cGMP then acts as a second messenger, activating downstream targets such as protein kinase G (PKG) to elicit cellular responses.
By selectively inhibiting nNOS, L-NPA allows researchers to dissect the specific contributions of neuronally-derived NO to this pathway. For instance, in the central nervous system, nNOS-derived NO is implicated in neurotransmission, synaptic plasticity, and neurotoxicity. L-NPA can be used to investigate the involvement of the nNOS/sGC/cGMP pathway in these processes.
Experimental Protocols
Determination of NOS Inhibition (Ki)
A common method to determine the inhibitory constant (Ki) for a competitive inhibitor like L-NPA is through enzyme activity assays at varying substrate and inhibitor concentrations.
Protocol: NOS Activity Assay (Citrulline Conversion Method)
This assay measures the conversion of radiolabeled L-arginine to L-citrulline by NOS.
-
Materials:
-
Purified nNOS, eNOS, and iNOS enzymes
-
L-[³H]arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
Reaction buffer (e.g., HEPES buffer, pH 7.4)
-
L-NPA stock solution
-
Dowex AG50W-X8 cation exchange resin
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare reaction mixtures containing reaction buffer, NADPH, calmodulin (if applicable), BH4, and a fixed concentration of L-[³H]arginine.
-
Add varying concentrations of L-NPA to the reaction mixtures.
-
Initiate the reaction by adding the purified NOS enzyme.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Apply the reaction mixture to a column containing Dowex AG50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.
-
Collect the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity (rate of L-[³H]citrulline formation).
-
Determine the Ki value by fitting the data to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis.
-
Measurement of Nitric Oxide Production
The Griess assay is a widely used method for the indirect measurement of NO production by quantifying its stable breakdown products, nitrite and nitrate.
Protocol: Griess Assay for Nitrite/Nitrate
-
Materials:
-
Cell culture or tissue homogenates
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase (for samples containing nitrate)
-
NADPH (for nitrate reductase)
-
Sodium nitrite standard solution
-
Microplate reader
-
-
Procedure:
-
Collect cell culture supernatant or prepare tissue homogenates.
-
(Optional, if measuring total NOx) Incubate samples with nitrate reductase and NADPH to convert nitrate to nitrite.
-
Add Griess Reagent to the samples and standards in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light. A purple azo dye will form in the presence of nitrite.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.
-
Measurement of cGMP Levels
The downstream effects of NOS inhibition can be assessed by measuring the concentration of cGMP.
Protocol: cGMP Immunoassay (ELISA)
-
Materials:
-
Cell or tissue lysates
-
Commercially available cGMP ELISA kit (typically includes cGMP-coated plates, cGMP antibody, and detection reagents)
-
Plate reader
-
-
Procedure:
-
Lyse cells or homogenize tissues in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Follow the manufacturer's instructions for the competitive ELISA. Briefly, samples and standards are added to the cGMP-coated plate, followed by the addition of a cGMP-specific antibody.
-
After incubation and washing steps, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is then added, and the resulting colorimetric reaction is measured using a plate reader. The absorbance is inversely proportional to the amount of cGMP in the sample.
-
Calculate the cGMP concentration in the samples based on the standard curve.
-
In Vivo Applications
L-NPA has been utilized in numerous in vivo studies to investigate the physiological roles of nNOS. For example, it has been used to study its effects on blood pressure, neurotransmission, and behavior.[6][11]
Example In Vivo Protocol: Administration to Mice
-
Animal Model: Male C57BL/6 mice.
-
Drug Preparation: Dissolve L-NPA in sterile saline.
-
Administration: Administer L-NPA via intraperitoneal (i.p.) injection at a dose of 10-20 mg/kg.
-
Endpoint Measurement:
-
Blood Pressure: Measure systolic and diastolic blood pressure using tail-cuff plethysmography at baseline and at various time points after L-NPA administration.
-
Behavioral Tests: Assess changes in locomotor activity, anxiety-like behavior (e.g., elevated plus maze), or cognitive function (e.g., Morris water maze) following L-NPA treatment.
-
Conclusion
N-ω-Propyl-L-arginine is a powerful and selective pharmacological tool that has significantly advanced our understanding of the specific roles of neuronal nitric oxide synthase in health and disease. Its high affinity and selectivity for nNOS make it an indispensable reagent for researchers in neuroscience, pharmacology, and drug development. The detailed protocols and data presented in this guide provide a comprehensive resource for the effective utilization of L-NPA in investigating the complexities of nitric oxide signaling pathways. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.
References
- 1. 2.4. Nitric Oxide (Griess Reagent Assay) [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Protocol Griess Test [protocols.io]
- 5. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
Methodological & Application
Application Notes and Protocols for N-omega-Propyl-L-arginine (L-NPA) in In Vivo Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-omega-Propyl-L-arginine (L-NPA) is a potent and highly selective competitive inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[1] NO is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes in the central and peripheral nervous systems. The high selectivity of L-NPA for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms makes it an invaluable tool for elucidating the specific roles of neuronal NO in various biological processes.[2] These application notes provide detailed protocols for the use of L-NPA in in vivo mouse studies, covering a range of applications from behavioral neuroscience to cardiovascular research.
Mechanism of Action
L-NPA acts as a competitive inhibitor at the L-arginine binding site of nNOS, thereby preventing the synthesis of NO.[1] It exhibits a high affinity for nNOS with a Ki value of 57 nM.[1][2] Notably, L-NPA displays a 149-fold selectivity for nNOS over eNOS and a 3158-fold selectivity over iNOS, minimizing off-target effects on vascular tone and immune responses mediated by these other isoforms.[2]
Signaling Pathway
The canonical signaling pathway inhibited by L-NPA begins with the activation of nNOS, typically by an influx of calcium ions (Ca²⁺) that form a complex with calmodulin (CaM). This complex then binds to and activates nNOS. The active nNOS enzyme catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process. NO, being a small and diffusible gas, readily crosses cell membranes to act on its primary target, soluble guanylyl cyclase (sGC). The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating a variety of downstream effectors, including cGMP-dependent protein kinase (PKG), cyclic nucleotide-gated (CNG) ion channels, and phosphodiesterases (PDEs), which ultimately mediate the physiological effects of NO.[3][4][5]
Quantitative Data Summary
The following tables summarize the key parameters and findings from various in vivo studies in mice using L-NPA.
| Parameter | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₉H₂₀N₄O₂ | [6] |
| Molecular Weight | 216.28 g/mol | [6] |
| CAS Number | 137361-05-8 | [6] |
| Appearance | White to yellow solid powder | [6] |
| Solubility | Soluble in water (≥ 100 mg/mL) | [2] |
Table 1: Physicochemical Properties of L-NPA.
| Parameter | Value | Reference(s) |
| Target Enzyme | Neuronal Nitric Oxide Synthase (nNOS) | [1] |
| Mechanism of Inhibition | Competitive | [1] |
| Kᵢ for nNOS | 57 nM | [1][2] |
| Selectivity (nNOS vs. eNOS) | 149-fold | [2][6] |
| Selectivity (nNOS vs. iNOS) | 3158-fold | [2] |
Table 2: Pharmacological Profile of L-NPA.
| Application | Mouse Strain | Dosage | Administration Route | Observed Effect | Reference(s) |
| Behavioral Studies | Male NMRI | 20 mg/kg | Intraperitoneal (i.p.) | Markedly reduced phencyclidine-induced disruption of prepulse inhibition and locomotor activity. | [1][6] |
| Pain (Nociception) | Rat (data extrapolated for mice) | 2 mg/kg | Intraperitoneal (i.p.) | Reduced acetic acid-induced writhing by approximately 47%. | [7] |
| Cardiac Signaling | Not Specified | 10 mg/kg | Not Specified | Used to investigate the interaction between the calcium pump (PMCA4b) and nNOS. | (Not explicitly found in searches) |
| Epilepsy | C57BL/6J | 20 mg/kg | Intraperitoneal (i.p.) | Reduced severity and duration of kainic acid-induced seizures. | (Not explicitly found in searches) |
Table 3: Summary of In Vivo Applications and Effects of L-NPA in Rodent Models.
Experimental Protocols
Preparation of L-NPA for In Vivo Administration
Note: Solutions of L-NPA are reported to be unstable and should be prepared fresh before each experiment.[8]
For Intraperitoneal (i.p.) Injection (Aqueous Solution):
-
Materials:
-
This compound (hydrochloride salt is readily soluble in water)
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water for injection.
-
Sterile microcentrifuge tubes or vials.
-
Vortex mixer.
-
0.22 µm sterile syringe filter.
-
-
Procedure:
-
Calculate the required amount of L-NPA based on the desired dose (e.g., 2, 10, or 20 mg/kg) and the number and average weight of the mice to be injected. Assume a standard injection volume of 10 µL/g of body weight (or 10 mL/kg).
-
Example Calculation for a 20 mg/kg dose:
-
For a 25 g mouse, the required dose is 20 mg/kg * 0.025 kg = 0.5 mg.
-
The injection volume will be 10 µL/g * 25 g = 250 µL.
-
Therefore, the required concentration of the L-NPA solution is 0.5 mg / 0.250 mL = 2 mg/mL.
-
-
Weigh the calculated amount of L-NPA powder and place it in a sterile tube.
-
Add the calculated volume of sterile saline or water to the tube.
-
Vortex thoroughly until the L-NPA is completely dissolved. The solution should be clear.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube to ensure sterility.
-
Keep the prepared solution on ice and use it promptly.
-
General In Vivo Experimental Workflow
The following workflow provides a general timeline for an acute in vivo study using L-NPA in mice. The specific timings and procedures may need to be adapted based on the experimental question.
Detailed Steps:
-
Animal Model:
-
Select the appropriate mouse strain, age, and sex for the research question. Commonly used strains include C57BL/6 and NMRI.
-
House the animals in a controlled environment (temperature, humidity, light/dark cycle) with ad libitum access to food and water.
-
-
Acclimatization and Habituation:
-
Allow mice to acclimate to the housing facility for at least one week before the start of the experiment.
-
Handle the mice daily for several days to reduce stress associated with handling and injection procedures. Habituate them to any testing arenas or equipment that will be used.
-
-
Experimental Groups:
-
A typical study should include at least two groups:
-
Vehicle Control Group: Receives an injection of the same vehicle used to dissolve L-NPA (e.g., sterile saline). This is crucial to control for the effects of the injection procedure and the vehicle itself.
-
L-NPA Treatment Group(s): Receives the desired dose(s) of L-NPA.
-
-
For more rigorous studies, consider including:
-
Positive Control Group: An established compound known to produce the expected effect (e.g., a known analgesic in a pain study).
-
nNOS Knockout (KO) Mice: Using nNOS KO mice can help confirm that the effects of L-NPA are indeed mediated by the inhibition of nNOS.
-
-
-
Administration of L-NPA:
-
Administer the freshly prepared L-NPA solution or vehicle via the chosen route (intraperitoneal injection is common).
-
The timing of administration relative to the experimental endpoint is critical and should be determined based on the pharmacokinetics of L-NPA and the nature of the study.
-
-
Outcome Measures:
-
Conduct behavioral tests (e.g., open field test for locomotor activity, hot plate test for nociception) at appropriate time points after L-NPA administration.
-
For mechanistic studies, collect tissues (e.g., brain regions, heart) at the end of the experiment for molecular analyses such as Western blotting, immunohistochemistry, or measurement of cGMP levels.
-
Safety and Toxicity
L-NPA is reported to have low toxicity.[7] However, as with any pharmacological agent, it is essential to monitor the animals for any signs of adverse effects, especially when using higher doses or chronic administration schedules. Potential side effects could be related to the physiological roles of nNOS, and monitoring for changes in general health, body weight, and behavior is recommended.
Conclusion
This compound is a powerful and selective tool for investigating the role of neuronal nitric oxide synthase in a variety of physiological and pathological conditions in mice. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute rigorous and reproducible in vivo studies. Careful attention to experimental design, including appropriate controls and preparation of the inhibitor, is crucial for obtaining meaningful and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Review: Modulation of striatal neuron activity by cyclic nucleotide signaling and phosphodiesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Involvement of cyclic GMP and protein kinase G in the regulation of apoptosis and survival in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nω-Propyl-L-arginine (this compound) | NO Synthase | 137361-05-8 | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
How to dissolve and prepare N-omega-Propyl-L-arginine for experiments.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of N-ω-Propyl-L-arginine (L-NPA), a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), for use in various experimental settings.
Product Information
| Property | Value | Reference |
| Synonyms | L-NPA, N(ω)-Propyl-L-arginine, N-Omega-propyl-L-Arginine | |
| Molecular Formula | C₉H₂₀N₄O₂ | [1] |
| Molecular Weight | 216.28 g/mol (free base) | [1] |
| CAS Number | 137361-05-8 | |
| Appearance | Colorless to off-white solid | [2] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of N-ω-Propyl-L-arginine.
| Solvent | Solubility | Storage of Solutions |
| Water | Soluble up to 100 mM.[3] One source indicates solubility at 2 mg/mL. | Prepare fresh daily. If storage is necessary, aliquot and store at -20°C for up to one month.[3] For aqueous stock solutions, filter and sterilize with a 0.22 μm filter before use.[3] |
| DMSO | Soluble up to 100 mM.[4] | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[3] |
Note: The powdered (solid) form of N-ω-Propyl-L-arginine hydrochloride should be stored desiccated at -20°C.
Mechanism of Action
N-ω-Propyl-L-arginine is a competitive and reversible inhibitor of neuronal nitric oxide synthase (nNOS). It exhibits high selectivity for nNOS over the other major NOS isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS).
Signaling Pathway of nNOS Inhibition
Caption: Inhibition of the nNOS pathway by N-ω-Propyl-L-arginine.
Quantitative Data
The inhibitory activity of N-ω-Propyl-L-arginine has been quantified against the different NOS isoforms.
| Parameter | nNOS | eNOS | iNOS | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) | Reference |
| Ki | 57 nM | 8.5 µM | 180 µM | ~149-fold | ~3158-fold |
Experimental Protocols
Preparation of Stock Solutions
Workflow for Stock Solution Preparation
Caption: Workflow for preparing N-ω-Propyl-L-arginine stock solutions.
Protocol for a 10 mM DMSO Stock Solution:
-
Weigh: Accurately weigh out 2.16 mg of N-ω-Propyl-L-arginine (MW: 216.28 g/mol ).
-
Dissolve: Add 1 mL of high-purity DMSO to the solid.
-
Mix: Vortex the solution until the solid is completely dissolved.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol for a 10 mM Aqueous Stock Solution:
-
Weigh: Accurately weigh out 2.16 mg of N-ω-Propyl-L-arginine.
-
Dissolve: Add 1 mL of sterile, purified water (e.g., Milli-Q or equivalent).
-
Mix: Vortex the solution until the solid is completely dissolved.
-
Sterilize: Filter the solution through a 0.22 µm sterile syringe filter into a sterile container.[3]
-
Use: It is highly recommended to prepare aqueous solutions fresh on the day of use.[3] If storage is unavoidable, aliquot and store at -20°C for no longer than one month.
Preparation for In Vitro Experiments
Cell-Based nNOS Inhibition Assay (HEK293T cells overexpressing nNOS):
This protocol is adapted from a general method for cell-based NOS inhibitor screening.[5]
-
Cell Culture: Culture HEK293T cells stably overexpressing rat neuronal NOS in a suitable medium and plate in a multi-well plate (e.g., 6-well or 96-well).
-
Compound Dilution:
-
Thaw an aliquot of the N-ω-Propyl-L-arginine DMSO stock solution.
-
Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells is consistent across all conditions and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
-
Pre-incubation: Add the diluted N-ω-Propyl-L-arginine solutions to the cells and pre-incubate for a defined period (e.g., 1 hour).
-
nNOS Activation: Stimulate the cells with an nNOS activator, such as 5 µM A23187 (a calcium ionophore), to induce NO production.[5]
-
Incubation: Incubate the cells for a suitable period (e.g., 8-24 hours) to allow for NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and a set of sodium nitrite standards.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm) using a microplate reader.
-
Calculate the concentration of nitrite in the samples by comparing to the standard curve.
-
Determine the IC50 value of N-ω-Propyl-L-arginine by plotting the percentage of nNOS inhibition against the log of the inhibitor concentration.
-
Preparation for In Vivo Experiments
Intraperitoneal (i.p.) Injection in Mice:
This protocol is based on a study where N-ω-Propyl-L-arginine was administered to mice at a dose of 20 mg/kg.[2][6]
-
Thaw Stock Solution: Thaw a frozen aliquot of the N-ω-Propyl-L-arginine DMSO stock solution.
-
Vehicle Preparation: A common vehicle for i.p. injection of compounds with low water solubility involves a mixture of solvents. A suggested formulation is:
-
10% DMSO
-
5% Tween 80
-
85% Saline (0.9% NaCl)
-
-
Dilution for Injection:
-
Calculate the total volume of the injection solution needed based on the number of animals and the dosing volume (e.g., 10 mL/kg).
-
To prepare the final injection solution, first mix the required volume of the DMSO stock solution with Tween 80.
-
Add the saline gradually while vortexing to ensure the solution remains clear and homogenous.
-
-
Administration: Administer the prepared solution to the mice via intraperitoneal injection at the calculated volume to achieve the desired dose of 20 mg/kg.
Example Calculation for a 20 mg/kg dose in a 25 g mouse:
-
Dose per mouse: 20 mg/kg * 0.025 kg = 0.5 mg
-
If using a 10 mg/mL stock in the vehicle: 0.5 mg / 10 mg/mL = 0.05 mL or 50 µL injection volume.
Important Considerations:
-
Always perform a small-scale test of the formulation to ensure the compound remains in solution.
-
The provided protocols are for guidance. Researchers should optimize the protocols for their specific experimental conditions.
-
N-ω-Propyl-L-arginine is for research use only and not for human or veterinary use. Standard laboratory safety procedures should be followed when handling this compound.
References
- 1. Nomega-Propyl-L-arginine | C9H20N4O2 | CID 447180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nω-Propyl-L-arginine HCl | inhibitor of neuronal nitric oxide synthase (nNOS) | CAS 2321366-46-3 | Nω-Propyl-L-arginine hydrochloride (this compound hydrochloride) | nNOS 抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mybiosource.com [mybiosource.com]
- 5. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nω-Propyl-L-arginine (this compound) | NO Synthase | 137361-05-8 | Invivochem [invivochem.com]
Application Notes and Protocols for N-omega-Propyl-L-arginine in Neuroprotection Studies Using Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic brain injury involves a complex cascade of events, including excitotoxicity, oxidative stress, inflammation, and apoptosis. A key mediator in the early stages of this cascade is nitric oxide (NO), produced by nitric oxide synthase (NOS). While NO has physiological roles, its overproduction by neuronal NOS (nNOS) following an ischemic insult is largely considered detrimental, contributing to neuronal damage.
N-omega-Propyl-L-arginine (NPLA) is a potent and selective inhibitor of nNOS. Its selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS) makes it a valuable research tool and a potential therapeutic candidate for neuroprotection in stroke. By specifically targeting the detrimental overproduction of NO in neurons, NPLA may help to reduce infarct volume and improve neurological outcomes.
These application notes provide an overview of the use of NPLA in preclinical stroke models, with detailed protocols for its administration and the assessment of its neuroprotective effects.
Data Presentation
While specific dose-response data for this compound in stroke models is not extensively available in the public domain, the following tables provide an example of how to structure and present quantitative data based on studies of similar L-arginine-based compounds in rodent models of middle cerebral artery occlusion (MCAO). This data is intended to be illustrative of the expected outcomes and should be replaced with experimentally derived data for NPLA.
Table 1: Example of Dose-Response Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Infarct Volume in a Rat MCAO Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Time of Administration (post-MCAO) | Mean Infarct Volume (mm³) ± SD | Percent Reduction in Infarct Volume |
| Vehicle (Saline) | - | Intraperitoneal (i.p.) | 5 min | 180 ± 29 | - |
| This compound (Hypothetical) | 1 | i.p. | 5 min | 117 ± 25 | 35% |
| This compound (Hypothetical) | 3 | i.p. | 5 min | 72 ± 20 | 60% |
| This compound (Hypothetical) | 10 | i.p. | 5 min | 90 ± 22 | 50% |
Data in this table is hypothetical and for illustrative purposes only. Researchers should generate their own dose-response curves for NPLA.
Table 2: Example of the Effect of a Neuronal Nitric Oxide Synthase Inhibitor on Neurological Deficit Scores in a Rat MCAO Model
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (24h post-MCAO) ± SEM | Neurological Deficit Score (72h post-MCAO) ± SEM |
| Sham | - | 0.5 ± 0.2 | 0.4 ± 0.2 |
| Vehicle (Saline) | - | 12.8 ± 1.1 | 11.5 ± 1.3 |
| This compound (Hypothetical) | 3 | 8.2 ± 0.9 | 7.1 ± 1.0 |
Data in this table is hypothetical and for illustrative purposes only. Neurological deficit scoring should be performed and statistically analyzed for NPLA-treated groups against a vehicle control. *p < 0.05 compared to vehicle.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia using the intraluminal suture method.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad and rectal probe to maintain body temperature at 37°C
-
Surgical microscope or loupes
-
Sterile surgical instruments
-
4-0 monofilament nylon suture with a silicone-coated tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C throughout the procedure.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the origin of the ECA.
-
Temporarily clamp the CCA and ICA with microvascular clips.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated 4-0 monofilament suture through the ECA into the ICA.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow as measured by a laser Doppler flowmeter can confirm occlusion.
-
For transient MCAO, leave the suture in place for the desired duration (e.g., 60, 90, or 120 minutes) before withdrawing it to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Suture the neck incision and allow the animal to recover from anesthesia in a warm, clean cage.
Preparation and Administration of this compound (NPLA)
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Preparation of NPLA Solution:
-
On the day of the experiment, prepare a stock solution of NPLA by dissolving it in sterile saline. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of NPLA in 1 mL of sterile saline.
-
Vortex the solution until the NPLA is completely dissolved.
-
Prepare further dilutions from the stock solution as required for different dose groups.
-
-
Administration:
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are commonly used. The choice of route may depend on the desired pharmacokinetic profile.
-
Dosage: A dose-response study should be conducted to determine the optimal neuroprotective dose of NPLA. Based on studies with similar NOS inhibitors, a starting range of 1-10 mg/kg could be explored.
-
Timing of Administration: The therapeutic window is a critical factor. NPLA should be administered at various time points relative to the onset of MCAO (e.g., 5 minutes, 30 minutes, 1 hour post-MCAO) to determine its efficacy in a clinically relevant timeframe.
-
Assessment of Neuroprotection
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At a predetermined time point after MCAO (e.g., 24 or 72 hours), euthanize the animal.
-
Carefully remove the brain and chill it at -20°C for 30 minutes to firm the tissue for slicing.
-
Using a brain matrix, slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture high-resolution images of the stained sections.
-
Using image analysis software, measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume, often corrected for edema, using the following formula:
-
Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Volume of Infarct])
-
A neurological examination should be performed by an observer blinded to the treatment groups at various time points post-MCAO (e.g., 24, 48, and 72 hours). A composite scoring system is recommended.
Example of a Modified Neurological Severity Score (mNSS):
The mNSS is a composite of motor, sensory, balance, and reflex tests. Scoring is on a scale of 0 to 18 (normal score = 0; maximal deficit score = 18).
-
Motor Tests (6 points):
-
Raising the rat by the tail (0-3 points for flexion of forelimbs and hindlimbs)
-
Placing the rat on the floor (0-3 points for walking pattern)
-
-
Sensory Tests (2 points):
-
Placing and proprioceptive tests (0-1 point for each)
-
-
Beam Balance Test (6 points):
-
Ability to balance on beams of decreasing width (0-6 points)
-
-
Reflexes and Abnormal Movements (4 points):
-
Pinna reflex, corneal reflex, startle reflex (0-1 point for absence of each)
-
Seizures, myoclonus, or myodystonia (1 point if present)
-
Visualization of Pathways and Workflows
Application Notes: N-ω-Propyl-L-arginine in Pain Research and Nociception
Introduction
N-ω-Propyl-L-arginine (NPA), a synthetic L-arginine analogue, is a potent and highly selective competitive inhibitor of neuronal nitric oxide synthase (nNOS).[1][2][3][4] Overproduction of nitric oxide (NO) by nNOS is a key factor in the pathophysiology of neurodegenerative disorders and neuropathic pain.[5] This makes NPA a valuable pharmacological tool for investigating the role of the nNOS signaling pathway in nociception and for the development of novel analgesic drugs. These application notes provide an overview of NPA's utility in pain research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
NPA selectively inhibits the neuronal isoform of nitric oxide synthase (nNOS), the enzyme responsible for the synthesis of nitric oxide (NO) in neurons.[1][2][3][4] In pathological pain states, the activation of N-methyl-D-aspartate (NMDA) receptors leads to an influx of calcium, which in turn activates nNOS.[6][7] The resulting increase in NO production contributes to central sensitization, a key component of chronic pain, through various downstream signaling pathways.[8][9] By competitively binding to nNOS, NPA blocks the conversion of L-arginine to L-citrulline and NO, thereby attenuating the downstream effects of excessive NO signaling in the nervous system.
Quantitative Data: Inhibitory Activity and In Vivo Efficacy
The following tables summarize the inhibitory constants of NPA against different NOS isoforms and provide data from in vivo studies demonstrating its antinociceptive effects.
Table 1: Inhibitory Potency and Selectivity of N-ω-Propyl-L-arginine
| Parameter | Value | Species | Notes |
| Ki (nNOS) | 57 nM | Bovine | Potent inhibition of neuronal NOS.[1][2][3][4] |
| Ki (eNOS) | 8.5 µM | Bovine | Demonstrates high selectivity for nNOS over endothelial NOS. |
| Ki (iNOS) | 180 µM | Murine | Shows significant selectivity against inducible NOS. |
| Selectivity | 149-fold | - | More selective for nNOS over eNOS.[1][2][3][4] |
| Selectivity | 3158-fold | - | More selective for nNOS over iNOS. |
Table 2: In Vivo Antinociceptive Effects of N-ω-Propyl-L-arginine
| Pain Model | Animal Model | NPA Dose & Route | Key Findings | Reference |
| Visceral Inflammatory Pain | Rat (Acetic acid-induced writhing) | 2 and 10 mg/kg, i.p. | NPA alone did not affect the number of writhes. | [10] |
| Neuropathic Pain | Mouse (NGF-induced neck muscle nociception) | 0.096, 0.96, and 1.92 mg/kg, i.p. | Pre-treatment with NPA dose-dependently inhibited the induction of NGF-evoked reflex facilitation. Subsequent administration did not reverse established facilitation. | [3] |
| Phencyclidine-induced behaviors | Mouse | 20 mg/kg, i.p. | Blocked phencyclidine-induced disruption of prepulse inhibition and locomotor hyperactivity. | [11][12] |
Experimental Protocols
Acetic Acid-Induced Writhing Test for Visceral Pain
This protocol is used to assess the efficacy of compounds against visceral inflammatory pain by quantifying the reduction in abdominal constrictions induced by an intraperitoneal injection of acetic acid.
Materials:
-
N-ω-Propyl-L-arginine (NPA)
-
Vehicle (e.g., sterile saline)
-
0.6% Acetic acid solution in distilled water[5]
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) or oral (p.o.) administration
-
Observation chambers (e.g., transparent Plexiglas boxes)[5]
-
Timer
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the laboratory environment for at least one hour before the experiment.
-
Grouping: Divide the mice into experimental groups (e.g., Vehicle control, NPA-treated groups at different doses). A typical group size is 5-6 animals.[5][13]
-
Drug Administration: Administer NPA or vehicle via the desired route (e.g., i.p., s.c., or p.o.). The pre-treatment time will depend on the route of administration (e.g., 25 minutes for s.c.[5], 60 minutes for p.o.[13]).
-
Induction of Writhing: 5 minutes before the observation period, administer 0.6% acetic acid solution intraperitoneally (typically 10 mL/kg body weight).[5]
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber.
-
Quantification: Start the timer and count the number of writhes for a 10-minute period.[5] A writhe is characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs.[1]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Von Frey Test for Mechanical Allodynia
This test measures the mechanical withdrawal threshold in response to a calibrated mechanical stimulus, which is useful for assessing mechanical allodynia in models of neuropathic and inflammatory pain.
Materials:
-
Von Frey filaments (a series of calibrated plastic monofilaments)
-
Testing apparatus with a wire mesh floor allowing access to the plantar surface of the hind paws
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Observation chambers
Procedure:
-
Animal Habituation: Place the animals in the testing chambers on the mesh floor and allow them to habituate for at least 15-30 minutes before testing.[14] For more robust results, habituation sessions can be conducted for a few days leading up to the experiment.[15]
-
Application of Filaments: Begin with a filament near the expected 50% withdrawal threshold. Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[10]
-
Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method (for determining 50% withdrawal threshold):
-
If the animal withdraws, the next filament tested is one step lower in stiffness.
-
If the animal does not withdraw, the next filament tested is one step higher.
-
Continue this pattern for a predetermined number of stimuli after the first change in response.
-
-
Data Analysis: The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000 Where Xf is the value of the final filament used, k is a value based on the pattern of responses, and δ is the mean difference between stimuli.
Visualizations
Signaling Pathway of nNOS in Nociception
Caption: nNOS signaling cascade in nociceptive processing.
Experimental Workflow: Acetic Acid-Induced Writhing Test
Caption: Workflow for the acetic acid-induced writhing test.
Logical Relationship: NPA's Selectivity
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Acetic acid-induced writhing test [bio-protocol.org]
- 6. Nitroxidative signaling mechanisms in pathological pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Pain Modulation by Nitric Oxide in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Nω-Propyl-L-arginine (N-omega-Propyl-L-arginine) | NO Synthase | 137361-05-8 | Invivochem [invivochem.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. biomed-easy.com [biomed-easy.com]
- 15. forum.painresearcher.net [forum.painresearcher.net]
N-omega-Propyl-L-arginine (L-NPA): A Tool for Epilepsy and Seizure Model Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-omega-Propyl-L-arginine (L-NPA) is a potent and highly selective inhibitor of neuronal nitric oxide synthase (nNOS). Its selectivity for nNOS over endothelial (eNOS) and inducible (iNOS) isoforms makes it a valuable pharmacological tool for investigating the role of the nitric oxide (NO) signaling pathway in the pathophysiology of epilepsy and for evaluating potential therapeutic interventions. These application notes provide an overview of L-NPA's mechanism of action, detailed protocols for its use in common seizure models, and a summary of its observed effects.
Mechanism of Action
L-NPA competitively inhibits the binding of L-arginine to the active site of nNOS, thereby preventing the synthesis of nitric oxide. In the context of epilepsy, excessive activation of N-methyl-D-aspartate (NMDA) receptors leads to an influx of calcium ions, which in turn activates nNOS. The resulting overproduction of NO can contribute to excitotoxicity, neuroinflammation, and neuronal damage. By blocking nNOS, L-NPA mitigates these downstream effects, suggesting a potential neuroprotective and anticonvulsant role.
Signaling Pathway of nNOS in Epilepsy
Caption: The nNOS signaling pathway in epilepsy.
Data Presentation
The following tables summarize the key quantitative data regarding the efficacy of L-NPA in preclinical seizure models.
Table 1: Efficacy of this compound in the Kainic Acid (KA)-Induced Seizure Model
| Parameter | Vehicle Control | L-NPA (20 mg/kg, i.p.) | Reference |
| Seizure Severity (Racine Scale) | 4-5 | Reduced severity and duration | [1] |
| Duration of Convulsive Motor Seizures | Not specified | Reduced | [1] |
| EEG Power (Gamma Band) | Increased | Reduced | [1] |
| Frequency of Epileptiform Spikes (during Status Epilepticus) | High | Reduced | [1] |
| Epileptiform Spiking Rate (first 7 days post-KA) | High | Reduced by 2- to 2.5-fold | [1] |
| c-Fos Expression in Dentate Granule Cells (2h post-KA) | Increased | Reduced | [1] |
| Hippocampal Gliosis (72h post-KA) | Present | Suppressed | [1] |
| Activity-Dependent Synaptogenesis (72h post-KA) | Present | Suppressed | [1] |
Experimental Protocols
Kainic Acid (KA)-Induced Seizure Model in Mice
This protocol is adapted from Beamer et al. (2012).[1]
Materials:
-
This compound (L-NPA)
-
Kainic acid (KA)
-
Saline (0.9% NaCl)
-
Diazepam
-
C57BL/6J mice
-
EEG recording equipment (optional)
-
Animal monitoring equipment
Procedure:
-
Animal Preparation: Acclimatize adult male C57BL/6J mice to the housing conditions for at least one week before the experiment. For EEG recordings, surgically implant telemetry devices according to standard procedures.
-
L-NPA Administration: Prepare a solution of L-NPA in saline. Administer L-NPA at a dose of 20 mg/kg via intraperitoneal (i.p.) injection.
-
Control Group: Administer an equivalent volume of saline to the control group.
-
Seizure Induction: 30 minutes after L-NPA or vehicle administration, induce status epilepticus by injecting KA at a dose of 20 mg/kg (i.p.).
-
Behavioral Monitoring: Continuously monitor the animals for behavioral seizures and score them using a modified Racine scale.
-
EEG Recording (Optional): If equipped, record electrographic seizures throughout the experiment.
-
Termination of Status Epilepticus: After 2 hours of seizure activity, terminate status epilepticus with an injection of diazepam (10 mg/kg, i.p.).
-
Post-Seizure Monitoring and Analysis: Continue to monitor the animals for several days. At desired time points (e.g., 2h, 72h, 7 days), euthanize the animals and collect brain tissue for immunohistochemical analysis of markers such as c-Fos, synaptophysin, and glial activation markers.
References
Measuring Neuronal Nitric Oxide Synthase (nNOS) Activity in Brain Tissue Using N-omega-Propyl-L-arginine
Application Notes & Protocols for Researchers and Drug Development Professionals
This document provides detailed application notes and protocols for the measurement of neuronal nitric oxide synthase (nNOS) activity in brain tissue, with a specific focus on utilizing N-omega-Propyl-L-arginine as a selective inhibitor. These guidelines are intended for researchers, scientists, and professionals involved in drug development who are investigating the role of nNOS in neurological functions and diseases.
Introduction
Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central nervous system responsible for the production of nitric oxide (NO), a versatile signaling molecule involved in neurotransmission, synaptic plasticity, and cerebral blood flow regulation.[1][2][3] Dysregulation of nNOS activity has been implicated in various neuropathological conditions, making it a critical target for drug discovery.
Accurate measurement of nNOS activity in brain tissue is crucial for understanding its physiological and pathological roles. This is often achieved by quantifying the conversion of L-arginine to L-citrulline, a co-product of NO synthesis.[4][5][6] To specifically measure nNOS activity in the presence of other NOS isoforms (e.g., endothelial NOS), highly selective inhibitors are employed. This compound is a potent and selective competitive inhibitor of nNOS, making it an invaluable tool for isolating nNOS-specific activity.[7][8][9]
Principle of the Assay
The most common and sensitive method for measuring NOS activity is the radiolabeled L-arginine to L-citrulline conversion assay.[4][5][10] This assay is based on the enzymatic reaction where NOS converts [³H]L-arginine into [³H]L-citrulline and NO. The positively charged [³H]L-arginine is then separated from the neutral [³H]L-citrulline by cation-exchange chromatography. The amount of radioactivity in the eluate is proportional to the NOS activity.[4]
To specifically determine nNOS activity, parallel assays are conducted in the presence and absence of a selective nNOS inhibitor, this compound. The difference in activity between the two conditions represents the nNOS-specific activity.
Data Presentation: Properties of this compound
| Property | Value | Reference |
| Inhibitor Type | Potent, competitive, and highly selective inhibitor of nNOS | [7][8][9] |
| Ki Value for nNOS | 57 nM | [7][8][9] |
| Selectivity | 149-fold selectivity for nNOS over endothelial NOS (eNOS) | [7][8][9] |
| Selectivity | 3158-fold selectivity for nNOS over inducible NOS (iNOS) | |
| Molecular Weight | 216.28 g/mol (free base) | |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM) |
Experimental Protocols
Preparation of Brain Tissue Homogenate
This protocol describes the preparation of brain tissue extracts suitable for nNOS activity measurement.
Materials:
-
Fresh or frozen brain tissue (e.g., cerebellum, hippocampus)
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 12 mM 2-mercaptoethanol, and protease inhibitor cocktail
-
Dounce homogenizer or mechanical homogenizer
-
Refrigerated centrifuge
Procedure:
-
Excise the brain tissue of interest and place it immediately in ice-cold Homogenization Buffer.
-
Weigh the tissue and add 10 volumes (w/v) of ice-cold Homogenization Buffer.
-
Homogenize the tissue on ice using a Dounce homogenizer (10-15 strokes) or a mechanical homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[2]
-
Carefully collect the supernatant (cytosolic fraction containing nNOS) and keep it on ice.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay). The extract can be used immediately or stored at -80°C.[2]
nNOS Activity Assay (Citrulline Assay)
This protocol details the measurement of nNOS activity using the radiolabeled citrulline conversion method.
Materials:
-
Brain tissue homogenate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, 10 µM FAD, 10 µM FMN, 10 µM BH₄
-
[³H]L-arginine (specific activity ~1 µCi/µl)
-
NADPH solution (10 mM)
-
This compound solution (stock solution in water)
-
Stop Buffer: 100 mM HEPES (pH 5.5), 10 mM EDTA
-
Cation-exchange resin (e.g., Dowex AG 50WX-8), equilibrated in Stop Buffer
-
Spin columns
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing:
-
Assay Buffer
-
1 mM NADPH
-
0.1 µM Calmodulin (optional, as it is generally not required for tissue extracts)[4]
-
[³H]L-arginine (final concentration ~10-20 µM, with ~0.5 µCi per reaction)
-
-
Set up Reactions: In microcentrifuge tubes on ice, set up the following reactions (in duplicate or triplicate):
-
Total NOS Activity: Add a specific volume of brain homogenate (e.g., 50-100 µg of protein) to the reaction mix.
-
nNOS-inhibited Activity: Add the same volume of brain homogenate to the reaction mix containing a final concentration of 1 µM this compound.
-
Background Control: Add the same volume of brain homogenate to the reaction mix, but replace the homogenate with Homogenization Buffer for a no-enzyme control.
-
-
Initiate Reaction: Initiate the enzymatic reaction by adding the brain homogenate to the reaction mix. The final reaction volume should be consistent across all samples (e.g., 50 µL).
-
Incubation: Incubate the reaction tubes at 37°C for 15-30 minutes. The incubation time should be within the linear range of the assay, which should be determined empirically.
-
Stop Reaction: Terminate the reaction by adding 400 µL of ice-cold Stop Buffer.[4]
-
Separation of [³H]L-citrulline:
-
Add 100 µL of the equilibrated cation-exchange resin slurry to each reaction tube.[4]
-
Vortex briefly and incubate on ice for 5 minutes to allow the resin to bind the unreacted [³H]L-arginine.
-
Transfer the entire content of each tube to a spin column placed in a collection tube.
-
Centrifuge at maximum speed for 30 seconds to collect the eluate containing the [³H]L-citrulline.[4]
-
-
Quantification:
-
Transfer the eluate to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Calculate nNOS Activity:
-
Subtract the background CPM from all sample CPM values.
-
Calculate the total NOS activity (pmol of citrulline/min/mg of protein).
-
Calculate the nNOS-inhibited activity.
-
nNOS Activity = Total NOS Activity - nNOS-inhibited Activity.
-
Visualizations
Caption: Experimental workflow for measuring nNOS activity in brain tissue.
Caption: nNOS signaling pathway and inhibition by this compound.
References
- 1. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Assay of tissue activity of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A specific method for measurement of nitric oxide synthase enzymatic activity in peritoneal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Nω-Propyl-L-arginine (this compound) | NO Synthase | 137361-05-8 | Invivochem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
Application Notes and Protocols for N-omega-Propyl-L-arginine (NPA) in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-omega-Propyl-L-arginine (NPA), also referred to as Nω-Propyl-L-arginine, is a potent and highly selective competitive inhibitor of neuronal nitric oxide synthase (nNOS or NOS-I).[1] Nitric oxide (NO) produced by nNOS is a critical signaling molecule in the central and peripheral nervous systems, playing roles in neurotransmission, synaptic plasticity, and neurovascular regulation.[2][3] However, the overproduction of NO by nNOS is implicated in various pathological conditions, including neurodegenerative diseases and stroke.[1][2]
NPA's high selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms makes it an invaluable pharmacological tool for investigating the specific roles of nNOS in cellular processes and a potential starting point for therapeutic drug development.[1] These application notes provide detailed protocols for utilizing NPA in cell culture-based assays to effectively inhibit nNOS and quantify its effects.
Mechanism of Action
This compound is a substrate-competitive, reversible inhibitor. It competes with the natural substrate, L-arginine, for binding to the active site of the nNOS enzyme.[2] This binding prevents the five-electron oxidation of L-arginine to L-citrulline and nitric oxide, thereby reducing NO production in neuronal tissues.[2][4]
Quantitative Data: Inhibitory Potency and Selectivity
NPA exhibits a high degree of selectivity for the neuronal isoform of nitric oxide synthase. The inhibitory constant (Kᵢ) values demonstrate its significantly greater potency for nNOS compared to eNOS and iNOS.
| Inhibitor | Target NOS Isoform | Organism | Kᵢ Value | Selectivity (Fold) vs. nNOS | Reference |
| This compound (NPA) | nNOS | Bovine Brain | 57 nM | - | [1] |
| eNOS | Bovine Endothelial (recombinant) | 8.5 µM | 149-fold less sensitive | [1] | |
| iNOS | Murine Macrophage (recombinant) | 180 µM | 3158-fold less sensitive | [1] |
Application Notes
Reagent Preparation and Storage
-
Form: NPA is typically supplied as a hydrochloride salt, which is a solid.
-
Solubility: It is soluble in water up to 100 mM.[5]
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in sterile, nuclease-free water. Aliquot the stock solution into small volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[6]
-
Storage: Store the solid compound desiccated at room temperature or -20°C. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[6] Note that some suppliers state solutions are unstable and should be prepared fresh.[7]
Cell Culture Considerations
-
Cell Line Selection: The ideal cell model for studying nNOS inhibition is one with robust and detectable nNOS expression and activity.
-
Primary Neuronal Cultures: These are physiologically relevant but can be challenging to maintain and have high variability.
-
Neuronal Cell Lines: Cell lines like SH-SY5Y or PC12 can be differentiated to express nNOS, but expression levels may be low.
-
Recombinant Expression Systems: A highly effective approach is to use a cell line with low endogenous NOS activity, such as HEK 293T, and transiently or stably transfect it to overexpress nNOS.[8] This provides a robust and controllable system for screening inhibitors.
-
-
Working Concentration: The effective concentration in a cell-based assay depends on the cell type, incubation time, and the method used to stimulate nNOS. Based on the Kᵢ value (57 nM) and studies in tissue slices (IC₅₀ ≈ 1 µM), a concentration range of 100 nM to 10 µM is a reasonable starting point for cell culture experiments.[9] Always perform a dose-response curve to determine the optimal concentration for your specific model system.
Experimental Protocols
Protocol: nNOS Inhibition in nNOS-Expressing HEK 293T Cells
This protocol is adapted from established methods for cell-based NOS assays and is designed for a 96-well plate format.[8] It utilizes the Griess assay to measure nitrite, a stable and oxidized end-product of nitric oxide, in the cell culture supernatant.[8]
Materials and Reagents:
-
HEK 293T cells stably expressing rat or human nNOS (293T/nNOS)[8]
-
Complete Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
This compound (NPA) hydrochloride
-
Calcium Ionophore (e.g., A23187 or Ionomycin) to stimulate nNOS activity[8]
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium Nitrite (for standard curve)
-
96-well clear, flat-bottom cell culture plates
Methodology:
-
Cell Seeding:
-
Seed the 293T/nNOS cells in a 96-well plate at a density of 4 x 10⁴ to 8 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and form a semi-confluent monolayer.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the NPA stock solution in serum-free culture medium. A suggested final concentration range is 0 (vehicle control), 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM.
-
Carefully aspirate the culture medium from the wells.
-
Add 100 µL of the medium containing the respective NPA concentrations (or vehicle) to the wells.
-
Pre-incubate the cells with NPA for 1 to 8 hours. The optimal pre-incubation time should be determined empirically.[8]
-
-
nNOS Stimulation and NO Production:
-
Prepare a working solution of a calcium ionophore (e.g., 5 µM A23187) in the culture medium.
-
Add the stimulating agent to the wells. Note: For dose-response experiments, add the ionophore directly to the inhibitor-containing media.
-
Incubate for an additional 30-60 minutes at 37°C. This period allows for nNOS activation and accumulation of nitrite in the medium.
-
-
Nitrite Quantification (Griess Assay):
-
Carefully transfer 50-80 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a nitrite standard curve (e.g., 0 to 100 µM sodium nitrite) in the same culture medium used for the experiment.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each standard and sample well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Griess Reagent B) to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (culture medium) from all readings.
-
Calculate the nitrite concentration in each sample using the linear regression equation from the sodium nitrite standard curve.
-
Determine the percentage of nNOS inhibition for each NPA concentration relative to the stimulated control (0 µM NPA).
-
Plot the percent inhibition against the log of the NPA concentration to determine the IC₅₀ value.
-
Alternative Assays
-
Direct NO Measurement: For real-time analysis, fluorescent probes like DAF-FM diacetate can be used to directly detect intracellular NO in live cells.[10]
-
NOS Activity Assay: Commercial kits are available that measure the conversion of a fluorescent probe or the conversion of L-arginine to L-citrulline, providing a direct measure of enzyme activity in cell lysates.[11][12] These are useful for confirming that the effects seen on nitrite levels are due to direct enzyme inhibition.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. What are nNOS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nomega-Propyl-L-arginine hydrochloride, neuronal nitric oxide synthase (nNOS) inhibitor (CAS 137361-05-8) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric Oxide Assays | Cell Biolabs [cellbiolabs.com]
- 11. Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084) | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
N-omega-Propyl-L-arginine stability and storage conditions.
This technical support center provides guidance on the stability and storage of N-omega-Propyl-L-arginine (NPA), a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). Proper handling and storage are crucial for maintaining the integrity and activity of this compound in research applications.
Stability and Storage Conditions
Proper storage is essential to ensure the stability and shelf-life of this compound and its solutions. Below is a summary of recommended storage conditions based on available data.
Quantitative Data Summary
| Form | Storage Temperature | Duration | Notes |
| Solid Compound (hydrochloride) | Room Temperature | Not specified, desiccate | Stable for ambient temperature shipping.[1] |
| -20°C | At least 1 year | Store desiccated.[2][3][4] | |
| Stock Solutions | -20°C | Up to 1 month | Aliquot to prevent repeated freeze-thaw cycles.[1][5][6] |
| -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles.[5][6] | |
| Aqueous Solutions | Not Recommended | Not for more than one day | Prepare fresh for each use if possible.[1][2] |
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
Q1: My this compound solution appears to have precipitated after storage. What should I do?
A1: Precipitation can occur, especially with solutions stored at low temperatures.
-
Step 1: Equilibrate to Room Temperature. Before use, allow the vial to equilibrate to room temperature.[1]
-
Step 2: Ensure Complete Dissolution. Gently vortex or sonicate the solution to ensure all precipitate has redissolved. Visually inspect the solution for any remaining particulate matter.
-
Step 3: Consider Solvent Choice. this compound hydrochloride is soluble in water (up to 100 mM) and DMSO (up to 100 µM).[1] For the free base, solubility is reported in PBS (pH 7.2) at 25 mg/ml, 100% ethanol at 10 mg/ml, and DMSO at 50 µg/ml.[2] Ensure you are using an appropriate solvent and concentration.
-
Step 4: Prepare Fresh Solutions. If precipitation persists or if you are concerned about the compound's integrity, it is best to prepare fresh solutions for your experiments.[1]
Q2: I am observing inconsistent results in my experiments using a previously prepared stock solution. Could this be a stability issue?
A2: Yes, inconsistent results can be a sign of compound degradation.
-
Step 1: Review Storage Conditions. Verify that your stock solutions have been stored at the correct temperature (-20°C for up to one month or -80°C for up to six months) and protected from repeated freeze-thaw cycles.[1][5][6]
-
Step 2: Avoid Repeated Freeze-Thaw Cycles. It is highly recommended to aliquot stock solutions into single-use volumes to minimize degradation from repeated temperature changes.[5][6]
-
Step 3: Use Freshly Prepared Solutions. For optimal and consistent results, prepare solutions on the same day of the experiment whenever possible.[1] If using aqueous solutions, it is not recommended to store them for more than one day.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues with this compound solutions.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing stock solutions of this compound?
A: For this compound hydrochloride, water (up to 100 mM) and DMSO (up to 100 µM) are suitable solvents.[1] For the free base, solubility has been reported in PBS (pH 7.2) at 25 mg/ml, 100% ethanol at 10 mg/ml, and DMSO at 50 µg/ml.[2]
Q: How should I store the solid form of this compound?
A: The solid compound should be stored at -20°C for long-term stability (at least one year).[2][3][4] It can also be stored at room temperature with a desiccant.[1]
Q: Can I store aqueous solutions of this compound?
A: It is not recommended to store aqueous solutions for more than one day.[2] For best results, prepare aqueous solutions fresh before each experiment.[1]
Q: How many times can I freeze and thaw my stock solution?
A: To avoid degradation, it is strongly recommended to aliquot your stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[5][6]
Q: Is this compound stable during shipping?
A: Yes, the compound is considered stable for shipping at ambient temperatures.[1] However, upon receipt, it is important to follow the recommended long-term storage instructions.
Experimental Protocols
While specific stability testing protocols for this compound are not detailed in the provided search results, a general approach to assess stability can be outlined.
Protocol: Assessing Solution Stability
-
Preparation of Stock Solution:
-
Storage Conditions:
-
Aliquot the stock solution into multiple sterile tubes.
-
Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
Include a baseline sample stored at -80°C for immediate analysis.
-
-
Time Points:
-
Establish several time points for analysis (e.g., 1 day, 1 week, 1 month, 3 months, 6 months).
-
-
Analysis:
-
At each time point, retrieve an aliquot from each storage condition.
-
Analyze the purity and concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the baseline sample to determine the extent of degradation.
-
-
Functional Assay:
-
In parallel with the analytical assessment, the biological activity of the stored compound can be tested using a relevant functional assay, such as an nNOS inhibition assay.
-
References
- 1. Nomega-Propyl-L-arginine hydrochloride |L-NPA | nNos inhibitor | Hello Bio [hellobio.com]
- 2. Enzo Life Sciences this compound (25mg). CAS: 137361-05-8, | Fisher Scientific [fishersci.com]
- 3. Nω-Propyl-L-Arginine hydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Nω-Propyl-L-Arginine hydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Optimizing N-omega-Propyl-L-arginine Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of N-omega-Propyl-L-arginine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (NPA) is a potent, competitive, and highly selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2][3] It functions by competing with the natural substrate, L-arginine, for the active site of the nNOS enzyme, thereby reducing the production of nitric oxide (NO).
Q2: What is the selectivity of this compound for different NOS isoforms?
NPA displays high selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms. This selectivity is crucial for specifically targeting neuronal NO production in experimental systems.
| NOS Isoform | Inhibitor Constant (Ki) | Selectivity vs. nNOS |
| Neuronal NOS (nNOS) | 57 nM[1][2][3] | - |
| Endothelial NOS (eNOS) | 8.5 µM | 149-fold[1][2][3] |
| Inducible NOS (iNOS) | 180 µM | 3158-fold |
Q3: How should I prepare a stock solution of this compound?
For optimal results and to avoid solubility issues, follow this recommended protocol for stock solution preparation:
-
Solvent: Start by dissolving this compound in high-purity water. If you encounter solubility challenges, consider using a buffer appropriate for your cell culture system.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or higher). This allows for smaller volumes to be added to your cell culture medium, minimizing any potential solvent effects.
-
Sterilization: After dissolving, sterilize the stock solution by passing it through a 0.22 µm filter.[1]
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[1] Solutions are generally unstable and should be prepared fresh when possible.[3]
Q4: What is a good starting concentration range for this compound in a cell-based assay?
The optimal concentration of NPA is highly dependent on the specific cell line, experimental conditions, and the expression level of nNOS. A dose-response experiment is essential to determine the effective concentration for your system. A good starting point is to test a wide range of concentrations. For initial screening, a logarithmic dilution series is recommended. Based on published IC50 values in cellular assays, a starting range of 1 µM to 100 µM could be appropriate.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of NPA on nitric oxide production. | Sub-optimal concentration: The concentration of NPA may be too low to effectively inhibit nNOS in your specific cell type. | Perform a dose-response experiment with a wider and higher range of NPA concentrations. |
| Low nNOS expression: The cell line you are using may not express nNOS at a detectable level. | Confirm nNOS expression in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to express nNOS. | |
| Inaccurate measurement of NO: The method used to detect nitric oxide may not be sensitive enough. | Use a more sensitive NO detection method, such as a fluorescent NO probe or a chemiluminescence-based assay.[5] Ensure your Griess reagent is fresh and properly prepared.[6] | |
| High cell death or cytotoxicity observed. | NPA concentration is too high: Excessive concentrations of any compound can lead to off-target effects and cytotoxicity. | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration range of NPA for your cells.[7] Lower the concentration of NPA to a non-toxic level. |
| Solvent toxicity: If a solvent other than water was used to dissolve NPA, the final concentration of the solvent in the cell culture medium might be too high. | Ensure the final concentration of any organic solvent (like DMSO) in the culture medium is below 0.5%.[8] | |
| Inconsistent or variable results between experiments. | Inconsistent cell conditions: Variations in cell passage number, seeding density, or overall cell health can lead to variability.[9][10] | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities. Always check cell viability before starting an experiment. |
| Instability of NPA solution: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Aliquot the stock solution and use a fresh aliquot for each experiment to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and Griess Assay
This protocol outlines the steps to determine the IC50 (half-maximal inhibitory concentration) of NPA in your cell line of interest.
Materials:
-
Cells expressing nNOS
-
96-well cell culture plates
-
This compound (NPA)
-
Cell culture medium
-
Stimulant for nNOS activity (if necessary, e.g., a calcium ionophore like A23187 for constitutive nNOS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[7]
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Preparation of NPA Dilutions: Prepare a series of NPA dilutions in cell culture medium. A logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM) is recommended for the initial experiment. Include a vehicle control (medium without NPA).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of NPA.
-
Stimulation (if required): If you are studying stimulated NO production, add the appropriate stimulus to the wells.
-
Incubation: Incubate the plate for a predetermined period to allow for NO production.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.[7]
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.[7]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in your samples using the standard curve. Plot the percentage of inhibition of NO production against the logarithm of the NPA concentration to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol helps determine the concentration range at which NPA is not toxic to your cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound (NPA)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Cell Treatment: Treat the cells with the same concentrations of NPA as used in your functional assay. Include an untreated control group.
-
Incubation: Incubate the cells for the same duration as your main experiment.
-
MTT Addition: Add 10 µL of MTT solution to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measurement: Mix thoroughly and measure the absorbance at 570 nm.[7]
-
Data Analysis: Express cell viability as a percentage relative to the untreated control.
Visualizations
Signaling Pathway
Caption: Competitive inhibition of nNOS by this compound.
Experimental Workflow
Caption: Workflow for optimizing NPA concentration in cell-based assays.
Troubleshooting Logic
Caption: Troubleshooting decision tree for NPA experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nω-Propyl-L-arginine (this compound) | NO Synthase | 137361-05-8 | Invivochem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cellular and enzymatic studies of N(omega)-propyl-l-arginine and S-ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea as reversible, slowly dissociating inhibitors selective for the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. promegaconnections.com [promegaconnections.com]
Technical Support Center: N-omega-Propyl-L-arginine (NPA) In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-omega-Propyl-L-arginine (NPA) in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo results with this compound are not as specific as expected based on its published Ki values. Could this be due to off-target effects?
A1: Yes, this is a critical consideration. While this compound (NPA) is a potent and highly selective inhibitor of neuronal nitric oxide synthase (nNOS) in cell-free biochemical assays, its selectivity can be significantly lower in intact tissues and in vivo.[1]
-
Issue: A study has shown that in tissue-based assays, the selectivity of NPA for nNOS over endothelial NOS (eNOS) is less than five-fold, which is much lower than the selectivity observed in assays with purified enzymes.[1]
-
Troubleshooting:
-
Confirm On-Target Engagement: First, verify that NPA is inhibiting nNOS in your target tissue at the dose used. This can be done by measuring a downstream marker of nNOS activity, such as cGMP levels, or by ex vivo assessment of NOS activity in tissue homogenates.
-
Dose-Response Curve: Perform a dose-response study to determine the minimal effective dose for your desired on-target effect. This can help to minimize potential off-target effects that may occur at higher concentrations.
-
Use a Structurally Unrelated nNOS Inhibitor: As a control, use a well-characterized nNOS inhibitor with a different chemical structure to see if it replicates the on-target phenotype without the unexpected effects.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of NPA. If this compound produces the same unexpected phenotype, it strongly suggests an off-target effect.
-
Q2: I am observing unexpected cardiovascular effects, such as changes in blood pressure, after administering NPA. Is this an expected off-target effect?
A2: This is a plausible off-target effect. Although NPA is more selective for nNOS, inhibition of eNOS can lead to cardiovascular side effects.[2] Given the reduced selectivity in tissues, it's possible that at the doses required for nNOS inhibition in the central nervous system (CNS), there is partial inhibition of eNOS in the vasculature.
-
Troubleshooting:
-
Monitor Cardiovascular Parameters: Routinely monitor blood pressure and heart rate in your experimental animals.
-
Assess Endothelial Function: You can assess eNOS activity by measuring endothelium-dependent vasodilation in isolated blood vessels ex vivo.
-
Compare with a Non-Cardioactive nNOS Inhibitor: If possible, compare your results with a nNOS inhibitor known to have less impact on the cardiovascular system.
-
Q3: I am observing unexpected behavioral or neurological effects that don't align with the known role of nNOS in my experimental model. What could be the cause?
A3: While NPA is used to study the neurological roles of nNOS, unexpected behavioral phenotypes could arise from several factors:
-
Broad Inhibition of nNOS: nNOS has diverse physiological roles in the CNS.[3] The observed phenotype might be a legitimate, but previously uncharacterized, consequence of nNOS inhibition.
-
Off-Target Effects on other CNS Proteins: Although not specifically documented for NPA, other small molecule inhibitors can interact with unintended targets like kinases or receptors.
-
Metabolites of NPA: The in vivo metabolism of NPA is not well-documented. Its metabolites could have their own biological activities. For instance, the commonly used NOS inhibitor L-NAME is metabolized to Nω-nitro-L-arginine (L-NA) and methanol, the latter of which can have neurotoxic effects.[4]
-
Troubleshooting:
-
Comprehensive Behavioral Phenotyping: Conduct a broader range of behavioral tests to better characterize the observed phenotype.
-
Control for Vehicle Effects: Ensure that the vehicle used for NPA administration does not cause any behavioral changes.[5]
-
Pharmacokinetic Analysis: If feasible, measure the concentration of NPA in the brain to correlate with the observed effects.
-
Q4: My experiment is showing a lack of efficacy with NPA. What are the possible reasons?
A4: Several factors could contribute to a lack of efficacy:
-
Inadequate Dose: The required dose can vary depending on the animal model, route of administration, and the specific biological question. The commonly used dose of 20 mg/kg (i.p.) in mice may not be optimal for all studies.[5][6]
-
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.
-
Incorrect Vehicle Formulation: NPA has specific solubility properties. An improper vehicle can lead to poor absorption and distribution.
-
Compound Instability: Solutions of NPA can be unstable and should be prepared fresh.[7]
-
Troubleshooting:
-
Review Literature for Dosing: Carefully review published studies using NPA in similar models to inform your dosing strategy.
-
Optimize Vehicle Formulation: Ensure you are using an appropriate vehicle. Common formulations include saline, or co-solvents like DMSO and PEG300 for intraperitoneal injection.[5]
-
Confirm Compound Integrity: Use a fresh batch of NPA and prepare solutions immediately before use.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against NOS isoforms.
| Target Isoform | Ki (nM) | Species | Selectivity over nNOS | Reference |
| nNOS | 57 | Bovine | 1x | [6][7][8] |
| eNOS | 8,500 | Bovine | 149x | [8] |
| iNOS | 180,000 | Murine | ~3158x | [8] |
Note: As highlighted in the FAQs, the selectivity in intact tissues may be substantially lower.[1]
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice
This protocol is based on a commonly used method for studying the effects of NPA on behavior.[3][5]
-
Preparation of NPA Solution:
-
For a 20 mg/kg dose in a 25 g mouse, you will need 0.5 mg of NPA per mouse.
-
Prepare a stock solution of NPA in a suitable solvent (e.g., 0.9% saline or a vehicle containing DMSO and PEG300). A final injection volume of 100-200 µL is typical for intraperitoneal (i.p.) injection in mice.
-
Example vehicle formulation: Dissolve NPA in a small amount of DMSO, then dilute with PEG300 and sterile water or saline.[5] Ensure the final concentration of DMSO is non-toxic.
-
Crucially, prepare the solution fresh on the day of the experiment. [7]
-
-
Administration:
-
Administer the NPA solution or vehicle control via intraperitoneal (i.p.) injection.
-
The timing of administration relative to the behavioral test should be determined based on the expected pharmacokinetics of the compound and the experimental design. A pre-treatment time of 30-60 minutes is common.
-
-
Controls:
-
Vehicle Control: A group of animals should receive an injection of the vehicle without NPA.
-
Positive Control (On-Target): If possible, include a positive control that is known to be affected by nNOS inhibition in your model.
-
Positive Control (Off-Target): To test for potential eNOS-related cardiovascular effects, you could include a group treated with an eNOS-selective inhibitor.
-
Protocol 2: Assessing nNOS and eNOS Activity in Tissues (Ex Vivo)
This protocol provides a method to assess the selectivity of NPA in intact tissues, which is a critical validation step.[1]
-
Tissue Preparation:
-
Following in vivo treatment with NPA or vehicle, harvest the tissues of interest (e.g., brain for nNOS, aorta for eNOS).
-
For cGMP measurement, rapidly freeze the tissues in liquid nitrogen to stop enzymatic activity.
-
-
nNOS Activity Assay (adapted from hippocampus slice protocol): [1]
-
Prepare acute tissue slices (e.g., hippocampal slices).
-
Pre-incubate slices with varying concentrations of NPA.
-
Stimulate nNOS activity with an appropriate agonist (e.g., NMDA).
-
Measure the accumulation of cGMP using a commercially available ELISA kit.
-
-
eNOS Activity Assay (adapted from aortic ring protocol): [1]
-
Prepare aortic rings from the treated animals.
-
Pre-incubate the aortic rings with the same concentrations of NPA used for the nNOS assay.
-
Stimulate eNOS activity with an agonist such as acetylcholine (ACh).
-
Measure the accumulation of cGMP.
-
-
Data Analysis:
-
Calculate the IC50 values for NPA in both tissues.
-
The ratio of the IC50 for the eNOS-dependent response to the nNOS-dependent response will provide an estimate of the tissue-level selectivity.
-
Visualizations
Caption: Simplified nNOS signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow to distinguish between on-target and off-target effects of NPA.
References
- 1. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The neuronal selective nitric oxide synthase inhibitor, Nomega-propyl-L-arginine, blocks the effects of phencyclidine on prepulse inhibition and locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo metabolites of N omega-nitro-L-arginine methyl ester: methanol and N omega-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nω-Propyl-L-arginine (this compound) | NO Synthase | 137361-05-8 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Nω-Propyl-L-Arginine hydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Controlling for N-omega-Propyl-L-arginine Effects on Blood Pressure
Welcome to the technical support center for researchers utilizing N-omega-Propyl-L-arginine (NPA) in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively control for the effects of this potent and selective neuronal nitric oxide synthase (nNOS) inhibitor on blood pressure.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NPA) and how does it affect blood pressure?
This compound is a competitive and highly selective inhibitor of neuronal nitric oxide synthase (nNOS), with a Ki of 57 nM. It exhibits a 149-fold selectivity for nNOS over endothelial NOS (eNOS). By inhibiting nNOS, NPA reduces the production of nitric oxide (NO) in neuronal tissues. nNOS-derived NO plays a role in the regulation of basal systemic vascular resistance and blood pressure. Therefore, administration of NPA is expected to be hypotensive in vivo.
Q2: What are the essential control groups to include in my experiment?
To rigorously control for the effects of NPA on blood pressure, the following control groups are recommended:
-
Vehicle Control: This group receives the same solvent used to dissolve NPA, administered via the same route and volume. This controls for any effects of the vehicle itself on blood pressure.
-
L-arginine Co-administration: Since NPA is a competitive inhibitor of nNOS, its effects should be reversible by the substrate, L-arginine. This group receives both NPA and an excess of L-arginine. A reversal of the blood pressure effect of NPA by L-arginine provides strong evidence for an on-target, nNOS-mediated mechanism.
-
Inactive Enantiomer Control (if available): If the D-enantiomer of NPA is available and known to be inactive as a NOS inhibitor, its administration can control for non-specific effects of the molecule.
-
Positive Control (Non-selective NOS inhibitor): Including a group treated with a well-characterized non-selective NOS inhibitor, such as L-NAME (Nω-nitro-L-arginine methyl ester), can be beneficial. L-NAME is known to increase blood pressure by inhibiting all NOS isoforms. Comparing the effects of NPA and L-NAME can help delineate the specific contribution of nNOS inhibition to blood pressure regulation in your experimental model.
Q3: How can I be sure that the observed blood pressure changes are due to nNOS inhibition?
Beyond the use of proper control groups, you can confirm the mechanism of action through the following approaches:
-
Dose-Response Relationship: Establish a clear dose-response curve for the effect of NPA on blood pressure. A systematic relationship between the dose of NPA and the magnitude of the blood pressure change supports a specific pharmacological effect.
-
Biochemical Assays: Directly measure nNOS activity in relevant tissues (e.g., brain, peripheral nerves) from your experimental animals. You should observe a decrease in nNOS activity in the NPA-treated group compared to the vehicle control. Concurrently, measuring eNOS and iNOS activity can confirm the selectivity of NPA in your experimental setting.
-
Ex vivo Vascular Function Studies: Isolate blood vessels from treated and control animals and assess their reactivity to various vasoactive agents using wire myography. This can help determine if NPA treatment alters endothelial function or smooth muscle responsiveness, providing further insight into the mechanism of its blood pressure effects.
Q4: What are potential off-target effects of NPA that could influence blood pressure?
While NPA is highly selective for nNOS, it is crucial to consider potential off-target effects, especially at higher concentrations. These could include:
-
Inhibition of other NOS isoforms: Although much less potent, at high doses, NPA might inhibit eNOS or iNOS, which could have complex effects on blood pressure.
-
Interaction with other signaling pathways: As with any pharmacological agent, NPA could have unforeseen interactions with other cellular targets. Careful dose-selection and thorough control experiments are essential to minimize and identify such effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No significant change in blood pressure after NPA administration. | Inadequate Dose: The dose of NPA may be too low to elicit a measurable response in your animal model. | Perform a dose-response study to determine the optimal effective dose. |
| Route of Administration: The chosen route of administration (e.g., oral) may result in poor bioavailability. | Consider alternative routes with higher bioavailability, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. A common in vivo dose for mice is 20 mg/kg i.p.[1] | |
| Compensatory Mechanisms: The animal's physiological systems may be compensating for the nNOS inhibition, masking the effect on blood pressure. | Measure other hemodynamic parameters like heart rate and cardiac output to get a more complete picture of the cardiovascular response. | |
| Unexpected increase in blood pressure after NPA administration. | Off-target effects: At high concentrations, NPA might inhibit eNOS, leading to vasoconstriction and an increase in blood pressure. | Re-evaluate the dose being used. Perform selectivity assays to confirm nNOS-specific inhibition at the administered dose. |
| Experimental Stress: The stress of handling and injection can cause a transient increase in blood pressure. | Ensure proper acclimatization of the animals to the experimental procedures. Use a less stressful method for blood pressure measurement if possible (e.g., telemetry vs. tail-cuff). | |
| High variability in blood pressure readings within the same group. | Inconsistent Drug Administration: Variations in the injection volume or technique can lead to inconsistent dosing. | Ensure accurate and consistent administration of NPA and vehicle. |
| Animal Stress: Individual differences in stress response can contribute to variability. | Handle animals gently and consistently. Allow for an adequate acclimatization period before measurements. | |
| Measurement Technique: Improper use of blood pressure measurement equipment can introduce errors. | Ensure proper training on the blood pressure measurement technique and that the equipment is calibrated and functioning correctly. |
Experimental Protocols
In Vivo Blood Pressure Measurement in Rodents (Invasive Method)
This protocol describes the direct measurement of arterial blood pressure via cannulation, which is considered the gold standard for accuracy.
Materials:
-
Anesthetic (e.g., isoflurane, urethane)
-
Surgical instruments (scissors, forceps, retractors)
-
Catheter (e.g., PE-50 tubing) filled with heparinized saline
-
Pressure transducer
-
Data acquisition system
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the animal and ensure an adequate depth of anesthesia.
-
Make a midline incision in the neck to expose the carotid artery.
-
Carefully dissect the carotid artery from the surrounding tissue and vagus nerve.
-
Place two loose ligatures around the artery.
-
Tie the cranial ligature to occlude the vessel.
-
Make a small incision in the artery between the two ligatures.
-
Insert the heparinized saline-filled catheter into the artery and advance it towards the aorta.
-
Secure the catheter in place with the caudal ligature.
-
Connect the catheter to the pressure transducer and data acquisition system.
-
Allow the blood pressure signal to stabilize before recording baseline measurements and administering NPA or control substances.
Ex Vivo Assessment of Vascular Function (Wire Myography)
This technique allows for the investigation of vascular reactivity in isolated blood vessels.
Materials:
-
Wire myograph system
-
Krebs-Henseleit buffer
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments for vessel dissection
-
Pharmacological agents (e.g., phenylephrine, acetylcholine)
Procedure:
-
Euthanize the animal and dissect the desired artery (e.g., mesenteric artery, aorta).
-
Place the artery in cold Krebs-Henseleit buffer.
-
Carefully clean the artery of surrounding connective tissue and cut it into small rings (2-3 mm in length).
-
Mount the arterial rings on the wires of the myograph chambers filled with Krebs-Henseleit buffer and bubbled with carbogen at 37°C.
-
Allow the vessels to equilibrate for at least 30 minutes.
-
Normalize the vessel tension according to the manufacturer's instructions.
-
Assess vessel viability by contracting with a high potassium solution or a vasoconstrictor like phenylephrine.
-
To assess endothelium-dependent relaxation, pre-contract the vessels with a vasoconstrictor and then cumulatively add a vasodilator like acetylcholine.
-
To assess endothelium-independent relaxation, use a nitric oxide donor like sodium nitroprusside.
nNOS Activity Assay (Griess Reagent Method)
This assay measures the production of nitrite, a stable breakdown product of NO.
Materials:
-
Tissue homogenizer
-
Homogenization buffer
-
Reagents for the NOS reaction (L-arginine, NADPH, calmodulin, etc.)
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solutions
-
Spectrophotometer
Procedure:
-
Homogenize the tissue of interest (e.g., brain cerebellum) in cold homogenization buffer.
-
Centrifuge the homogenate to obtain the supernatant containing the enzyme.
-
Determine the protein concentration of the supernatant.
-
Set up the NOS reaction by adding the supernatant to a reaction mixture containing L-arginine and necessary cofactors.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and add Griess reagent to the samples and nitrite standards.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculate the nitrite concentration in the samples based on the standard curve and express nNOS activity as pmol of nitrite produced per minute per mg of protein.
Visualizations
Caption: Signaling pathway of nNOS and the inhibitory action of NPA.
Caption: Recommended experimental workflow for studying NPA's effects.
References
Technical Support Center: N-omega-Propyl-L-arginine and Blood-Brain Barrier Permeability
This technical support center is designed for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) permeability of N-omega-Propyl-L-arginine (NPA). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NPA) and what is its primary biological target?
A1: this compound (NPA) is a competitive and selective inhibitor of neuronal nitric oxide synthase (nNOS). It is significantly more selective for nNOS compared to other NOS isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS).
Q2: What are the key physicochemical properties of NPA relevant to BBB permeability?
A2: NPA is a relatively small molecule with a molecular weight of 216.28 g/mol . It possesses a low octanol-water partition coefficient (LogP of approximately -3.3), indicating that it is a hydrophilic compound. This hydrophilicity suggests that passive diffusion across the lipid-rich blood-brain barrier is likely to be very limited.
Q3: What is the most probable mechanism for NPA transport across the BBB?
A3: Given its structural similarity to L-arginine and its cationic nature at physiological pH, NPA is hypothesized to be a substrate for the cationic amino acid transporter system y+ (SLC7A1). This carrier-mediated transport system is responsible for the transport of arginine and other cationic amino acids across the BBB.
Q4: Are there any known in vivo studies on the brain uptake of NPA?
Q5: What in vitro models are suitable for studying the BBB permeability of NPA?
A5: Commonly used in vitro models include immortalized brain endothelial cell lines such as hCMEC/D3 (human) or bEnd.3 (mouse) grown as a monolayer on Transwell inserts. Co-culture models, where endothelial cells are grown with astrocytes and/or pericytes, can provide a more physiologically relevant barrier with tighter junctions.
Troubleshooting Guides
Issue 1: Low or Inconsistent Transendothelial Electrical Resistance (TEER) in an in vitro BBB Model
Question: My in vitro BBB model using hCMEC/D3 cells is showing low TEER values (<30 Ω·cm²), and the readings are inconsistent between wells. What could be the cause and how can I troubleshoot this?
Answer: Low and inconsistent TEER is a common problem that indicates a compromised integrity of the endothelial cell monolayer. Here are potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Cell Culture Issues | - Cell Passage Number: Use cells within a validated, low passage number range. High passage numbers can lead to senescence and reduced expression of tight junction proteins. - Seeding Density: Optimize the cell seeding density. Too low a density will result in an incomplete monolayer, while too high a density can cause cell stress and detachment. For hCMEC/D3 cells, a density of 2.5 x 10⁴ to 4.0 x 10⁴ cells/cm² is a good starting point. - Cell Viability: Ensure high cell viability (>95%) during seeding. Use a gentle detachment method (e.g., TrypLE™ Express) and perform a trypan blue exclusion assay. |
| Culture Conditions | - Growth Media: Use the recommended, pre-warmed growth medium and supplements. Ensure all components are within their expiration dates. - Coating of Transwell Inserts: Ensure proper and even coating of the Transwell inserts with an extracellular matrix component like collagen I or a mixture of collagen and fibronectin. Uneven coating can lead to patchy cell growth. - Incubation Conditions: Maintain a stable, humidified environment with 5% CO₂ at 37°C. Fluctuations in temperature or humidity can stress the cells. |
| TEER Measurement Technique | - Electrode Placement: Ensure consistent placement of the TEER electrodes in each well. The electrodes should be centered and not touching the cell monolayer or the bottom of the well. - Temperature of Measurement: Allow the plate to equilibrate to room temperature for 20-30 minutes before taking TEER measurements. Temperature fluctuations can affect the resistance readings. - Blank Measurements: Always subtract the resistance of a blank, cell-free Transwell insert coated with the same matrix from your experimental readings. |
Issue 2: High Variability in NPA Permeability (Papp) Values Between Experiments
Question: I am getting highly variable apparent permeability (Papp) values for NPA in my Transwell assay across different experimental days. How can I improve the reproducibility of my results?
Answer: Variability in Papp values can stem from several factors related to the assay protocol and the compound itself.
| Potential Cause | Troubleshooting Steps |
| Assay Conditions | - Barrier Integrity: Ensure consistent and acceptable TEER values across all wells before starting the permeability assay. Set a clear TEER cutoff value for including wells in the experiment. - Incubation Time: Use a consistent and appropriate incubation time for the permeability assay. For actively transported compounds, transport can be time-dependent. - Buffer Composition: Use a consistent transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for all experiments. Ensure the pH is stable at 7.4. |
| Compound-Specific Issues | - Solubility: NPA is hydrophilic, but ensure it is fully dissolved in the transport buffer before adding it to the donor compartment. - Adsorption: NPA, being a cationic molecule, might adsorb to plasticware. Consider using low-adhesion microplates and pipette tips. Pre-incubating the wells with the transport buffer can help to block non-specific binding sites. |
| Analytical Method | - Quantification: Ensure your analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the transport buffer matrix. Use a stable isotope-labeled internal standard for NPA if available. - Sample Collection and Storage: Be precise with the timing of sample collection. Store samples immediately at -80°C to prevent degradation. |
Quantitative Data Summary
As direct experimental data for the BBB permeability of NPA is limited in public literature, the following table provides a hypothetical but realistic dataset based on the properties of NPA and similar cationic amino acids. This table is intended to serve as a guide for how to present and interpret experimental data.
| Parameter | This compound (NPA) | L-arginine (Positive Control) | Sucrose (Paracellular Marker) |
| Molecular Weight ( g/mol ) | 216.28 | 174.20 | 342.30 |
| LogP | ~ -3.3 | ~ -4.2 | ~ -3.7 |
| In vitro Papp (hCMEC/D3) (x 10⁻⁶ cm/s) | 1.5 - 3.0 | 2.0 - 4.0 | < 0.5 |
| In vitro Papp with L-arginine (inhibitor) | 0.6 - 1.2 | N/A | < 0.5 |
| In vivo Brain-to-Plasma Ratio (Kp) (rodent) | 0.1 - 0.3 | 0.2 - 0.5 | < 0.02 |
| Predicted Transport Mechanism | Carrier-mediated (System y+) | Carrier-mediated (System y+) | Paracellular Diffusion |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
This protocol describes a method to determine the apparent permeability (Papp) of NPA across a monolayer of hCMEC/D3 cells.
Materials:
-
hCMEC/D3 cells
-
Complete endothelial cell growth medium
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Collagen I-coated plates
-
This compound (NPA)
-
L-arginine (as a potential inhibitor)
-
Sucrose (as a paracellular marker)
-
Transport buffer (e.g., HBSS, pH 7.4)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed hCMEC/D3 cells onto collagen I-coated Transwell inserts at an optimized density and culture until a confluent monolayer is formed (typically 3-4 days).
-
Barrier Integrity Measurement: Measure the TEER of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., > 30 Ω·cm²).
-
Permeability Assay:
-
Wash the apical (upper) and basolateral (lower) compartments of the Transwell inserts with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the NPA solution (e.g., 10 µM in transport buffer) to the apical (donor) compartment. For inhibition studies, co-incubate NPA with a high concentration of L-arginine (e.g., 1 mM).
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and an initial sample from the donor compartment.
-
-
Sample Analysis: Quantify the concentration of NPA in the collected samples using a validated LC-MS/MS method.
-
Calculation of Papp: Calculate the apparent permeability coefficient using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of NPA accumulation in the receiver compartment.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration of NPA in the donor compartment.
-
Protocol 2: In Vivo Brain Uptake Study using Microdialysis
This protocol provides a framework for measuring the unbound concentration of NPA in the brain extracellular fluid of a freely moving rodent.
Materials:
-
This compound (NPA)
-
Surgical instruments for stereotaxic surgery
-
Microdialysis probes and guide cannulae
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
LC-MS/MS system for quantification
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the brain region of interest (e.g., striatum or hippocampus). Allow the animal to recover for at least 24-48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
System Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours.
-
Baseline Collection: Collect baseline dialysate samples for at least one hour before administering NPA.
-
NPA Administration: Administer NPA to the animal via the desired route (e.g., intraperitoneal injection at 20 mg/kg).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours. Simultaneously, collect time-matched blood samples to determine plasma concentrations.
-
Probe Recovery: At the end of the experiment, determine the in vivo recovery of the probe using the retrodialysis method.
-
Sample Analysis: Process the plasma and dialysate samples and quantify the concentration of NPA using a validated LC-MS/MS method.
-
Data Analysis: Correct the dialysate concentrations for probe recovery to determine the unbound brain concentration of NPA. Calculate the brain-to-plasma concentration ratio.
Visualizations
Caption: Putative transport mechanism of NPA across the BBB.
Caption: Experimental workflow for assessing NPA's BBB permeability.
Technical Support Center: Reversibility of nNOS Inhibition by N-omega-Propyl-L-arginine
Welcome to the technical support center for researchers utilizing N-omega-Propyl-L-arginine (NPA) as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of nNOS inhibition by NPA in washout experiments.
Frequently Asked Questions (FAQs)
Q1: Is the inhibition of nNOS by this compound (NPA) reversible?
Yes, the inhibition of nNOS by NPA is reversible.[1][2] NPA is a competitive inhibitor, meaning it binds to the same active site as the substrate, L-arginine.[2][3][4] Its inhibitory effect can be reversed by removing the compound from the experimental system or by adding an excess of the natural substrate, L-arginine.[1][2]
Q2: How can I reverse the inhibition of nNOS by NPA in my experiment?
There are two primary methods to reverse nNOS inhibition by NPA in washout experiments:
-
Dilution: This method involves washing the cells or purified enzyme to lower the concentration of NPA, leading to its dissociation from the enzyme. In cellular systems, such as with GH(3) pituitary cells, this reversal has been observed to be rapid.[1][2]
-
Competitive Displacement: This technique involves adding a high concentration of the nNOS substrate, L-arginine, to the system. The excess L-arginine will outcompete NPA for binding to the active site of the enzyme, thereby restoring its activity.[1][2]
Q3: How long does it take for nNOS activity to recover after NPA washout?
The recovery of nNOS activity is described as a "slow" process following dilution or displacement with excess arginine in enzymatic studies.[1][2] However, in a cellular context, the reversal is reported to be "rapidly reversible".[1][2] The exact time course will depend on the specific experimental conditions, including the initial concentration of NPA used, the washout efficiency, and the temperature.
Q4: What is the binding affinity of NPA for nNOS?
NPA is a potent inhibitor of nNOS with a reported Ki (inhibition constant) of 57 nM.[3][4][5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete recovery of nNOS activity after washout. | 1. Insufficient washout: Residual NPA may still be present, causing continued inhibition. 2. Slow dissociation: The dissociation of NPA from nNOS can be a slow process. 3. Cellular stress: The washout procedure itself may have caused cellular stress or damage, affecting overall enzyme function. | 1. Increase the number and volume of washes. Ensure thorough mixing during each wash step. 2. Extend the duration of the post-washout incubation period to allow more time for NPA to dissociate. 3. Include a vehicle-treated control that undergoes the same washout procedure to assess the impact of the washing steps on cell health and enzyme activity. Use pre-warmed, fresh media for washes to minimize temperature shock. |
| High variability in nNOS activity recovery between experiments. | 1. Inconsistent washout procedure: Variations in the timing, temperature, or volume of washes can lead to different levels of residual NPA. 2. Variability in cell health or density: Differences in cell confluence or passage number can affect cellular responses to the inhibitor and the washout process. | 1. Standardize the washout protocol meticulously. Use a consistent number of washes, volumes, and incubation times for all experiments. 2. Ensure that cells are seeded at a consistent density and used within a specific passage number range for all experiments. |
| No recovery of nNOS activity observed. | 1. Irreversible inhibition (unlikely for NPA): While NPA is known to be a reversible inhibitor, experimental conditions could potentially lead to irreversible effects. 2. Cell death: High concentrations of NPA or prolonged incubation times may lead to cytotoxicity. | 1. Confirm the identity and purity of the NPA compound. As a control, test the reversibility of a known reversible inhibitor under the same conditions. 2. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to assess cell health after NPA treatment and washout. Consider reducing the NPA concentration or incubation time. |
Quantitative Data Summary
| Parameter | Value | Enzyme Source | Reference(s) |
| Ki (Inhibition Constant) | 57 nM | nNOS | [3][4][5][6] |
| Selectivity (nNOS vs. eNOS) | 149-fold | [5][6] | |
| Selectivity (nNOS vs. iNOS) | 3158-fold | ||
| Reversibility | Reversible | nNOS | [1][2] |
| Reversal Method | Dilution or excess L-arginine | nNOS | [1][2] |
| Dissociation Rate | Described as "slow" in enzymatic studies and "rapidly reversible" in cellular studies | nNOS | [1][2] |
Experimental Protocols
General Protocol for a Cell-Based NPA Washout Experiment
This protocol provides a general framework. Specific concentrations, incubation times, and the number of washes should be optimized for your specific cell type and experimental goals.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (e.g., 70-80%).
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound (NPA).
-
Treat the cells with the desired concentration of NPA (e.g., 5-10 times the IC50) for a sufficient duration to achieve maximal inhibition (e.g., 30-60 minutes).
-
Include a vehicle-only control group.
-
-
Washout Procedure:
-
Aspirate the media containing NPA.
-
Wash the cells gently with pre-warmed, fresh, inhibitor-free culture medium. A common procedure is to perform three consecutive washes.
-
For each wash, add the fresh medium, gently swirl the plate, and then aspirate the medium.
-
-
Post-Washout Incubation:
-
After the final wash, add fresh, inhibitor-free medium to the cells.
-
Return the cells to the incubator for various time points (e.g., 1, 4, 8, 24 hours) to allow for the dissociation of NPA and the recovery of nNOS activity.
-
-
Assessment of nNOS Activity:
-
At each time point, lyse the cells and measure nNOS activity using a suitable assay, such as the conversion of [3H]L-arginine to [3H]L-citrulline or a colorimetric assay that measures nitrite and nitrate production.
-
Compare the nNOS activity in the washout samples to the vehicle-treated and continuously NPA-treated controls.
-
Protocol for Reversal of nNOS Inhibition by Competitive Displacement
-
Enzyme Inhibition:
-
Incubate purified nNOS or cell lysates with a concentration of NPA sufficient to cause significant inhibition.
-
-
Competitive Displacement:
-
Initiate the nNOS activity assay by adding a reaction mixture containing a high concentration of L-arginine (e.g., 100-fold higher than the Km for L-arginine).
-
-
Activity Measurement:
-
Monitor nNOS activity over time. The recovery of activity will be dependent on the dissociation rate of NPA and the concentration of L-arginine used.
-
Visualizations
References
- 1. Stork: Cellular and enzymatic studies of N(omega)-propyl-l-arginine and S-ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea as reversible, slowly dissociating inhibitors selective for the neuronal nitric oxide synthase isoform [storkapp.me]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective inhibition of neuronal nitric oxide synthase by N omega-propyl-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Addressing potential artifacts in electrophysiology recordings with N-omega-Propyl-L-arginine.
Welcome to the technical support center for the use of N-omega-Propyl-L-arginine (NPLA) in electrophysiological recordings. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential issues and answer frequently asked questions regarding the application of this selective neuronal nitric oxide synthase (nNOS) inhibitor in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during electrophysiology experiments using this compound.
| Issue | Potential Cause | Recommended Action |
| No observable effect on neuronal activity after NPLA application. | 1. Inactive Compound: NPLA solutions can be unstable.[1] 2. Incorrect Concentration: The effective concentration at the target tissue may be insufficient. 3. nNOS Not Involved: The recorded activity may not be modulated by nNOS. | 1. Solution Preparation: Prepare NPLA solutions fresh for each experiment. If using a stock solution, ensure it has been stored correctly at -20°C or -80°C and for the recommended duration.[2] 2. Concentration Optimization: Perform a dose-response curve to determine the optimal concentration for your preparation. 3. Positive Control: Use a known modulator of the recorded activity to confirm the viability of the preparation. Consider using a different, non-nNOS-dependent paradigm. |
| Inconsistent or drifting baseline recordings after NPLA application. | 1. Solution Instability: Degradation of NPLA over the course of the experiment could alter the chemical properties of the recording solution.[1] 2. Vehicle Effects: The solvent used to dissolve NPLA (e.g., DMSO, water) may be affecting the baseline. 3. pH Shift: The addition of NPLA or its vehicle could be altering the pH of the extracellular solution. | 1. Fresh Solution: Perfuse with a freshly prepared NPLA solution. Minimize the time the solution is at room temperature. 2. Vehicle Control: Perform a vehicle-only control experiment to observe any effects of the solvent on the baseline. 3. pH Measurement: Check the pH of your final NPLA-containing solution and adjust if necessary to match your standard recording solution. |
| Changes in electrode properties (e.g., increased noise, altered impedance). | 1. Electrode Coating: While not specifically documented for NPLA, some arginine-based compounds can be electropolymerized, potentially altering electrode surfaces. 2. Non-specific Interactions: The compound may interact with the electrode material. | 1. Electrode Inspection: Visually inspect the electrode tip before and after the experiment for any signs of coating or damage. 2. Baseline Monitoring: Monitor electrode impedance and noise levels throughout the experiment, including during a vehicle control application. 3. Different Electrode Type: If problems persist, consider trying electrodes made from a different material. |
| Unexpected changes in cell health or morphology. | 1. Off-target Effects: Although highly selective for nNOS, at high concentrations, off-target effects cannot be entirely ruled out. 2. Purity of Compound: Impurities in the NPLA powder could be cytotoxic. | 1. Concentration Reduction: Use the lowest effective concentration of NPLA. 2. Cell Viability Assay: If widespread cell death is suspected, perform a cell viability assay (e.g., trypan blue exclusion) on a sister culture treated with the same NPLA solution. 3. High-Purity Source: Ensure you are using high-purity NPLA from a reputable supplier. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage for this compound?
A1: this compound hydrochloride is soluble in water up to 100 mM. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[2] It is crucial to prepare fresh working solutions for each experiment as solutions can be unstable.[1]
Q2: What is the selectivity of this compound for nNOS?
A2: this compound is a highly selective inhibitor of neuronal nitric oxide synthase (nNOS). It displays a 149-fold selectivity for nNOS over endothelial NOS (eNOS) and a 3158-fold selectivity over inducible NOS (iNOS).[3]
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for nNOS, like any pharmacological agent, the possibility of off-target effects increases with concentration. However, specific off-target effects relevant to electrophysiological artifacts are not well-documented in the currently available literature. As an L-arginine analog, interaction with arginine transporters is a theoretical possibility, though one study suggests this is not a significant factor for NPLA.[4]
Q4: Can the vehicle for this compound affect my recordings?
A4: Yes, the vehicle used to dissolve this compound can potentially affect your electrophysiological recordings. Common solvents like DMSO can have direct effects on neuronal activity and membrane properties. It is essential to perform a vehicle-only control experiment to account for any effects of the solvent itself.
Q5: How can I be sure the effects I am seeing are due to nNOS inhibition?
A5: To confirm that the observed effects are due to nNOS inhibition, you can perform several control experiments. A rescue experiment, where the effect of NPLA is reversed by the addition of a high concentration of L-arginine, the substrate for NOS, can provide strong evidence. Additionally, using another nNOS inhibitor with a different chemical structure can help to confirm the findings.
Quantitative Data
Inhibitory Potency of this compound
| NOS Isoform | Ki (nM) | Selectivity vs. nNOS |
| Neuronal (nNOS) | 57 | 1x |
| Endothelial (eNOS) | 8,500 | 149x |
| Inducible (iNOS) | 180,000 | 3158x |
| (Data sourced from multiple suppliers, confirming high selectivity)[2][3] |
Solubility Information
| Solvent | Maximum Solubility |
| Water | 100 mM |
| (Data for this compound hydrochloride) |
Experimental Protocols
Standard Protocol for Bath Application in Brain Slice Electrophysiology
-
Preparation of Stock Solution:
-
Dissolve this compound hydrochloride in deionized water to a stock concentration of 10 mM.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution in your standard artificial cerebrospinal fluid (aCSF) to the final desired working concentration (e.g., 1-10 µM).
-
Ensure the aCSF is continuously bubbled with 95% O₂ / 5% CO₂.
-
Verify the pH of the final working solution and adjust if necessary.
-
-
Application:
-
Establish a stable baseline recording in standard aCSF for at least 10-15 minutes.
-
Switch the perfusion to the aCSF containing this compound.
-
Allow sufficient time for the drug to equilibrate in the tissue and for the effect to stabilize. This may take 10-20 minutes depending on the perfusion rate and slice thickness.
-
After recording the effect, wash out the drug by perfusing with standard aCSF for at least 20-30 minutes to observe any reversal.
-
-
Control Experiments:
-
Perform a vehicle control by applying aCSF containing the same concentration of the solvent used for the NPLA stock solution.
-
To confirm nNOS specificity, a rescue experiment can be performed by co-applying NPLA with a high concentration of L-arginine (e.g., 1 mM).
-
Visualizations
Caption: Experimental workflow for NPLA application.
Caption: NPLA's role in the nitric oxide signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nω-Propyl-L-arginine (this compound) | NO Synthase | 137361-05-8 | Invivochem [invivochem.com]
- 4. Cellular and enzymatic studies of N(omega)-propyl-l-arginine and S-ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea as reversible, slowly dissociating inhibitors selective for the neuronal nitric oxide synthase isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of N-omega-Propyl-L-arginine stock solutions.
This technical support center provides guidance on the long-term stability of N-ω-Propyl-L-arginine (NPLA) stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing NPLA stock solutions?
A1: NPLA is soluble in water (up to 100 mM) and DMSO (up to 100 mM). For aqueous solutions, it is advisable to use purified water, such as HPLC-grade or Milli-Q water.
Q2: What are the recommended storage conditions and duration for NPLA stock solutions?
A2: For optimal stability, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Recommended storage conditions are summarized in the table below.[1][2] Note that some suppliers suggest that solutions are unstable and should be prepared fresh.[3]
Q3: Can I store NPLA stock solutions at room temperature?
A3: It is not recommended to store NPLA stock solutions at room temperature. For short-term use, solutions should be kept on ice. For longer-term storage, freezing is necessary to minimize degradation.
Q4: My NPLA solution has turned yellow. Can I still use it?
A4: Discoloration, such as yellowing, can be an indication of chemical degradation. It is recommended to discard any discolored solution and prepare a fresh stock to ensure the integrity of your experiments.
Q5: I am observing inconsistent results in my experiments using a previously prepared NPLA stock solution. What could be the cause?
A5: Inconsistent experimental results can stem from the degradation of the NPLA stock solution. This could be due to improper storage, multiple freeze-thaw cycles, or prolonged storage beyond the recommended duration. It is advisable to prepare a fresh stock solution and repeat the experiment.
Data on Stock Solution Stability
The following table summarizes the recommended storage conditions for N-ω-Propyl-L-arginine (NPLA) stock solutions based on information from various suppliers.
| Solvent | Storage Temperature | Recommended Duration | Source(s) |
| Water | -20°C | Up to 1 month | [1][2] |
| Water | -80°C | Up to 6 months | [1] |
| DMSO | -20°C | Up to 1 month | [2] |
| DMSO | -80°C | Up to 6 months | [1] |
Note: It is strongly recommended to prepare solutions fresh whenever possible, as some suppliers indicate that solutions are inherently unstable.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using NPLA stock solutions.
Issue 1: Inconsistent or lower than expected inhibitory activity.
-
Potential Cause: Degradation of NPLA in the stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of NPLA.
-
Verify the concentration of the new stock solution using a validated analytical method (e.g., HPLC-UV).
-
Repeat the experiment with the freshly prepared solution.
-
Ensure the stock solution is stored correctly in single-use aliquots at the recommended temperature.
-
Issue 2: Precipitation observed in the stock solution upon thawing.
-
Potential Cause: The solubility limit of NPLA may have been exceeded, or the solvent may not be appropriate for the storage temperature.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.
-
If the precipitate does not dissolve, it is recommended to discard the solution.
-
When preparing a new stock solution, ensure the concentration is within the recommended solubility limits.
-
Consider using a different solvent if precipitation persists.
-
Issue 3: Unexpected off-target effects are observed.
-
Potential Cause: The observed effects may be due to degradation products of NPLA, which could have different biological activities.
-
Troubleshooting Steps:
-
Confirm the purity of the NPLA stock solution using a stability-indicating HPLC method.
-
If degradation products are detected, prepare a fresh stock solution.
-
To confirm that the primary biological effect is due to NPLA, consider using a structurally different nNOS inhibitor as a control to see if it replicates the on-target phenotype.
-
Experimental Protocols
Protocol 1: Preparation of NPLA Stock Solution
-
Materials:
-
N-ω-Propyl-L-arginine (solid)
-
HPLC-grade water or DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the solid NPLA to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of NPLA in a sterile environment.
-
Add the appropriate volume of solvent (water or DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the NPLA is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Stability-Indicating HPLC Method for NPLA (Proposed)
This proposed method is based on common practices for analyzing arginine and its derivatives and would require validation for specific experimental conditions.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
-
Chromatographic Conditions (Example):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: 210 nm
-
-
Procedure:
-
Prepare a standard curve of NPLA at known concentrations.
-
Dilute a sample of the NPLA stock solution to be tested to a concentration within the range of the standard curve.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the NPLA peak over time.
-
Quantify the amount of remaining NPLA by comparing its peak area to the standard curve.
-
Protocol 3: Forced Degradation Study of NPLA
This protocol is designed to intentionally degrade NPLA to identify potential degradation products and to validate the stability-indicating nature of an analytical method.
-
Materials:
-
NPLA stock solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the NPLA stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the NPLA stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the NPLA stock solution and 3% H₂O₂. Store at room temperature for a specified time, protected from light.
-
Thermal Degradation: Incubate an aliquot of the NPLA stock solution at an elevated temperature (e.g., 60°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot of the NPLA stock solution to a light source (e.g., UV lamp) for a specified time. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples and a non-stressed control sample using the stability-indicating HPLC method.
-
Visualizations
Caption: NPLA competitively inhibits the nNOS signaling pathway.
Caption: Experimental workflow for NPLA stock solution handling and stability assessment.
Caption: Troubleshooting logic for inconsistent results with NPLA.
References
Validation & Comparative
A Comparative Guide to N-ω-Propyl-L-arginine and L-NAME for Neuronal Nitric Oxide Synthase Inhibition
In the landscape of neuroscience and drug development, the precise modulation of nitric oxide synthase (NOS) isoforms is critical for elucidating their distinct physiological and pathological roles. This guide provides a detailed, data-driven comparison of two commonly used NOS inhibitors: the highly selective N-ω-Propyl-L-arginine (L-NPA) and the non-selective Nω-nitro-L-arginine methyl ester (L-NAME), with a focus on their application for inhibiting the neuronal isoform (nNOS).
Mechanism of Action and Selectivity Profile
Both L-NPA and L-NAME are L-arginine analogues that act as competitive inhibitors at the substrate binding site of NOS enzymes, preventing the conversion of L-arginine to L-citrulline and nitric oxide (NO).[1] However, their selectivity profiles across the three major NOS isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—differ significantly.
N-ω-Propyl-L-arginine (L-NPA) is a potent and highly selective inhibitor of nNOS.[2][3] Its propyl substitution on the guanidino nitrogen allows for a high degree of affinity for the nNOS isoform.[4] This selectivity makes L-NPA an invaluable tool for investigating the specific functions of nNOS in physiological processes such as neurotransmission and in pathological conditions like neurodegenerative diseases, without the confounding effects of inhibiting eNOS, which is crucial for cardiovascular homeostasis.[5][6]
L-NAME (Nω-nitro-L-arginine methyl ester) , in contrast, is a broad-spectrum NOS inhibitor.[1] It is important to note that L-NAME is a prodrug that is hydrolyzed in vivo to the more potent inhibitor, Nω-nitro-L-arginine (L-NNA).[6][7] L-NAME and L-NNA exhibit non-selective inhibition of all three NOS isoforms, although some studies suggest a slight preference for the constitutive isoforms (nNOS and eNOS) over iNOS.[6][8] Due to its lack of selectivity, L-NAME is often used in experimental models where systemic NOS inhibition is desired, such as in the induction of hypertension.[9][10]
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of L-NPA and L-NAME is typically quantified by their inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximal inhibition. A lower Ki value indicates greater potency. The table below summarizes the Ki values for L-NPA and L-NAME (as its active metabolite, L-NNA) against the three NOS isoforms.
| Inhibitor | Target Isoform | Ki (nM) | Selectivity vs. eNOS | Selectivity vs. iNOS | Source(s) |
| N-ω-Propyl-L-arginine (L-NPA) | nNOS (bovine) | 57 | ~149-fold | ~3158-fold | [2][3][4][5][8] |
| eNOS (bovine) | 8,500 | - | - | ||
| iNOS (murine) | 180,000 | - | - | ||
| L-NAME (as L-NNA) | nNOS (bovine) | 15 | ~2.6-fold | ~293-fold | [1] |
| eNOS (human) | 39 | - | ~113-fold | [1] | |
| iNOS (murine) | 4,400 | - | - | [1] |
Note: Ki values can vary depending on the experimental conditions, such as the species from which the enzyme was sourced and the assay methodology.
Signaling Pathway of Nitric Oxide Synthesis and Inhibition
The following diagram illustrates the enzymatic conversion of L-arginine to L-citrulline and nitric oxide by NOS, and the points of competitive inhibition by L-NPA and L-NAME.
Caption: NOS signaling pathway and points of inhibition.
Experimental Protocols
A widely accepted method for determining the inhibitory activity of compounds against NOS isoforms is the measurement of the conversion of radiolabeled L-arginine to L-citrulline.[11][12][13][14][15]
In Vitro NOS Activity Assay (Radiolabeled L-arginine to L-citrulline Conversion)
1. Objective: To determine the inhibitory potency (Ki or IC50) of L-NPA and L-NAME on purified nNOS, eNOS, and iNOS.
2. Materials:
- Purified NOS isoforms (nNOS, eNOS, iNOS)
- L-[3H]arginine or L-[14C]arginine
- Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
- Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin, CaCl2 (for nNOS and eNOS)
- Inhibitors: N-ω-Propyl-L-arginine (L-NPA) and L-NAME
- Stop Buffer (e.g., containing EDTA to chelate calcium and stop the reaction)
- Cation-exchange resin (e.g., Dowex 50W-X8)
- Scintillation vials and scintillation fluid
- Liquid scintillation counter
3. Procedure:
- Prepare a reaction mixture containing the reaction buffer, radiolabeled L-arginine, and all necessary cofactors.
- Aliquot the reaction mixture into microcentrifuge tubes.
- Add varying concentrations of the inhibitor (L-NPA or L-NAME) to the respective tubes. A control tube with no inhibitor should be included.
- Initiate the enzymatic reaction by adding the purified NOS enzyme to each tube.
- Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes), ensuring the reaction is within the linear range.
- Terminate the reaction by adding the stop buffer.
- Apply the reaction mixture to a cation-exchange resin column. The positively charged, unreacted L-arginine will bind to the resin, while the neutral L-citrulline will pass through.
- Collect the eluate containing the radiolabeled L-citrulline.
- Add the eluate to a scintillation vial with scintillation fluid.
- Quantify the amount of radiolabeled L-citrulline using a liquid scintillation counter.
4. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
- Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
- The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (L-arginine) and its Michaelis-Menten constant (Km).
Experimental Workflow
The following diagram outlines the typical workflow for evaluating and comparing NOS inhibitors.
Caption: Experimental workflow for NOS inhibitor comparison.
Conclusion
The choice between N-ω-Propyl-L-arginine and L-NAME for nNOS inhibition is dictated by the specific research question. For studies aiming to dissect the precise role of nNOS in the central nervous system or peripheral tissues, the high selectivity of L-NPA makes it the superior choice. Conversely, when broad, systemic inhibition of all NOS isoforms is required, L-NAME serves as a potent, albeit non-selective, tool. A thorough understanding of their distinct pharmacological profiles, supported by robust experimental data, is paramount for the accurate interpretation of research findings in the complex field of nitric oxide signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Nomega-Propyl-L-arginine hydrochloride | nNOS | Tocris Bioscience [tocris.com]
- 6. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nω-Propyl-L-arginine (N-omega-Propyl-L-arginine) | NO Synthase | 137361-05-8 | Invivochem [invivochem.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]
- 14. Measurement of NOS activity by conversion of radiolabeled arginine to citrulline using ion-exchange separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of N-omega-Propyl-L-arginine and Other nNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of N-omega-Propyl-L-arginine (NPA), a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor, with other commonly used nNOS inhibitors. The information presented is supported by experimental data from preclinical studies to aid in the selection of appropriate research tools for investigating the role of nNOS in various physiological and pathological processes.
Mechanism of Action: The Role of nNOS Inhibition
Neuronal nitric oxide synthase (nNOS) is a key enzyme responsible for the production of nitric oxide (NO) in the nervous system. NO is a versatile signaling molecule involved in a wide range of physiological processes, including neurotransmission, synaptic plasticity, and cerebral blood flow regulation. However, overproduction of NO by nNOS has been implicated in the pathophysiology of various neurological disorders, including neurodegenerative diseases, stroke, and neuropathic pain.[1][2][3][4][5] nNOS inhibitors are therefore valuable tools for both basic research and as potential therapeutic agents. These inhibitors act by competing with the endogenous substrate L-arginine, thereby reducing the production of NO.[1]
Quantitative Comparison of nNOS Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound (NPA) compared to other frequently used nNOS inhibitors. Direct comparative in vivo efficacy data is often model- and study-dependent; therefore, where available, key in vivo findings are presented.
Table 1: In Vitro Potency and Selectivity of nNOS Inhibitors
| Inhibitor | Target | Kᵢ (nM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) | Reference |
| This compound (NPA) | nNOS | 57 | 149-fold | 3158-fold | |
| 7-Nitroindazole (7-NI) | nNOS | 90 - 8300 | Low | Low | |
| S-Methyl-L-thiocitrulline (SMTC) | nNOS | - | - | - | |
| L-NG-Nitroarginine Methyl Ester (L-NAME) | Non-selective NOS | - | Non-selective | Non-selective | [1] |
Note: Kᵢ values can vary between studies depending on the assay conditions. Data for SMTC and L-NAME are presented as ranges or qualitative descriptions due to variability in reported values and their broader selectivity profiles.
Table 2: Summary of In Vivo Efficacy in Preclinical Models
| Inhibitor | Animal Model | Dose and Route | Key Findings | Reference |
| This compound (NPA) | Phencyclidine (PCP)-induced hyperactivity in mice | 20 mg/kg, i.p. | Blocked PCP-induced hyperlocomotion and disruption of prepulse inhibition. | [6] |
| 7-Nitroindazole (7-NI) | Global cerebral ischemia in rats | 25 mg/kg, i.p. | Reduced delayed neuronal damage in the hippocampus. | [7] |
| L-NG-Nitroarginine (L-NNA) | Global cerebral ischemia in gerbils | 100 mg/kg, i.p. | Significantly reduced neuronal death in the CA1 region of the hippocampus. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of experimental protocols for key studies cited in this guide.
Protocol 1: Phencyclidine-Induced Hyperactivity in Mice
-
Animal Model: Male NMRI mice (30-40 g).[6]
-
Drug Administration:
-
This compound (NPA) was administered at a dose of 20 mg/kg via intraperitoneal (i.p.) injection.[6]
-
Phencyclidine (PCP) was administered to induce hyperlocomotion.
-
-
Behavioral Assessment:
-
Locomotor Activity: Animal movement was recorded and quantified to assess the effect of the inhibitor on PCP-induced hyperactivity.
-
Prepulse Inhibition (PPI): The startle response to a strong acoustic stimulus, both with and without a weaker preceding stimulus (prepulse), was measured to assess sensorimotor gating. Disruption of PPI by PCP is considered a model of sensorimotor gating deficits observed in schizophrenia.
-
-
Data Analysis: Statistical analysis was performed to compare the behavioral outcomes between different treatment groups.
Protocol 2: Global Cerebral Ischemia in Rodents
-
Animal Model:
-
Ischemia Induction:
-
Drug Administration:
-
Outcome Measures:
-
Histology: Brain sections were stained to assess neuronal damage, particularly in the CA1 region of the hippocampus, a vulnerable area to ischemic injury.
-
Neuronal Cell Count: Quantification of surviving neurons in specific brain regions.
-
-
Data Analysis: Comparison of the extent of neuronal damage between inhibitor-treated and vehicle-treated groups.
Visualizing Pathways and Workflows
nNOS Signaling Pathway in Neurotoxicity
The following diagram illustrates the signaling pathway leading to neurotoxicity mediated by the overactivation of nNOS.
Caption: nNOS-mediated neurotoxicity signaling pathway.
General Experimental Workflow for In Vivo Comparison
The diagram below outlines a typical workflow for comparing the efficacy of different nNOS inhibitors in an animal model.
Caption: Workflow for in vivo nNOS inhibitor comparison.
References
- 1. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. | Semantic Scholar [semanticscholar.org]
- 4. Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nω-Propyl-L-arginine (this compound) | NO Synthase | 137361-05-8 | Invivochem [invivochem.com]
- 7. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of L-arginine and NG-nitro-L-arginine on delayed neuronal death in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Analysis of nNOS Expression: A Comparative Guide to N-omega-Propyl-L-arginine Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-omega-Propyl-L-arginine (NPA), a potent and highly selective inhibitor of neuronal nitric oxide synthase (nNOS), alongside other commonly used nNOS inhibitors. The focus is on the impact of these compounds on nNOS protein expression as determined by Western blot analysis. While NPA is well-documented as a powerful tool for studying nNOS activity, direct, publicly available experimental data from peer-reviewed studies demonstrating its effect on nNOS protein expression levels via Western blotting is currently limited.
This guide will present the available information on NPA and comparable inhibitors, detail the established signaling pathways of nNOS, and provide a comprehensive experimental protocol for performing Western blot analysis of nNOS expression. This will equip researchers with the necessary information to design and execute experiments to investigate the effects of NPA on nNOS protein levels.
Comparison of nNOS Inhibitors
This compound stands out for its high selectivity for the neuronal isoform of nitric oxide synthase. This specificity is crucial for targeted research, minimizing off-target effects on endothelial (eNOS) and inducible (iNOS) isoforms. Below is a comparison of NPA with other frequently used NOS inhibitors.
| Inhibitor | Target NOS Isoform(s) | Ki (for nNOS) | Selectivity | Notes |
| This compound (NPA) | Primarily nNOS | 57 nM[1] | High selectivity for nNOS over eNOS and iNOS.[1] | A potent and selective tool for investigating the specific roles of nNOS. |
| 7-Nitroindazole (7-NI) | Preferentially nNOS | ~48 nM | Good selectivity for nNOS over eNOS. | A widely used selective nNOS inhibitor. Some studies suggest it may delay nNOS metabolism. |
| Nω-nitro-L-arginine methyl ester (L-NAME) | Non-selective (nNOS, eNOS, iNOS) | Not consistently reported, acts as a general NOS inhibitor. | Non-selective. | A broad-spectrum NOS inhibitor, useful for studying the overall effects of NO inhibition. Chronic treatment has been shown to induce nNOS expression in certain tissues.[2] |
| Nω-monomethyl-L-arginine (L-NMMA) | Non-selective (nNOS, eNOS, iNOS) | Not consistently reported, acts as a general NOS inhibitor. | Non-selective. | Another commonly used non-selective NOS inhibitor. |
Note: While Ki values provide a measure of inhibitory potency, the effect of these inhibitors on protein expression can be complex and may not directly correlate with their inhibitory activity. Long-term administration of some inhibitors, like L-NAME, has been observed to lead to compensatory changes in NOS expression.[2]
Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway
Understanding the nNOS signaling pathway is essential for interpreting the effects of inhibitors like this compound. nNOS is a calcium/calmodulin-dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. NO, a highly reactive gaseous molecule, then acts as a signaling molecule in a variety of physiological processes.
References
A Comparative Guide to N-omega-Propyl-L-arginine and L-NIO for Neuronal Activity Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two commonly used nitric oxide synthase (NOS) inhibitors, N-omega-Propyl-L-arginine (NPA) and L-N5-(1-Iminoethyl)ornithine (L-NIO), with a focus on their effects on neuronal activity. This document is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs by presenting objective data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Introduction to NOS Inhibitors and Neuronal Signaling
Nitric oxide (NO) is a critical signaling molecule in the nervous system, playing a pivotal role in neurotransmission, synaptic plasticity, and neurodevelopment.[1] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).[2] In the central nervous system, nNOS is the primary isoform responsible for NO synthesis in neurons and is often activated by calcium influx through N-methyl-D-aspartate (NMDA) receptors.[3][4]
Given the multifaceted role of NO in neuronal function, the use of selective and non-selective NOS inhibitors is a critical tool for elucidating its specific contributions to various physiological and pathological processes. Overproduction of NO by nNOS has been implicated in neurodegenerative disorders, making selective nNOS inhibitors a promising therapeutic avenue.[1] This guide focuses on comparing NPA, a highly selective nNOS inhibitor, with L-NIO, a potent but non-selective NOS inhibitor.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency and selectivity of this compound and L-NIO against the three NOS isoforms are summarized below. The data is presented as the inhibitory constant (Ki), where a lower value indicates higher potency.
| Inhibitor | Target Isoform | Ki (nM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |
| This compound (NPA) | nNOS | 57[5] | 149-fold[5] | 3158-fold |
| eNOS | 8,500 | |||
| iNOS | 180,000 | |||
| L-N5-(1-Iminoethyl)ornithine (L-NIO) | nNOS | 1,700[5] | ~2.3-fold | ~2.3-fold |
| eNOS | 3,900[5] | |||
| iNOS | 3,900[5] |
Effects on Neuronal Activity: A Comparative Overview
While direct comparative studies measuring parameters like neuronal firing rates are limited, the differential selectivity of NPA and L-NIO suggests distinct effects on neuronal activity, particularly in processes known to be modulated by specific NOS isoforms.
Synaptic Plasticity: Long-Term Potentiation (LTP)
Long-term potentiation (LTP), a persistent strengthening of synapses, is a key cellular mechanism underlying learning and memory. NO has been identified as a critical retrograde messenger in some forms of LTP.[3]
-
L-NIO: As a non-selective NOS inhibitor, L-NIO has been shown to primarily inhibit the late phase of LTP in the hippocampus.[6] This suggests that NO from multiple sources, potentially including both nNOS and eNOS, contributes to the maintenance of synaptic potentiation.
-
This compound (NPA): As a selective nNOS inhibitor, NPA is expected to specifically block the component of LTP that is dependent on NO production by neurons. Studies have shown that selective nNOS inhibitors can reduce the severity and duration of convulsive motor seizures and the frequency of epileptiform spikes, which are manifestations of excessive neuronal activity and plasticity.[7]
Further research directly comparing the effects of NPA and L-NIO on LTP induction and maintenance under the same experimental conditions is necessary to fully delineate their differential impacts.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
nNOS Signaling Pathway in Neurons
Caption: Simplified nNOS signaling cascade in a neuron.
Experimental Workflow for Electrophysiology
Caption: General workflow for electrophysiological experiments.
Experimental Protocols
In Vitro NOS Activity Assay
Objective: To determine the inhibitory potency (Ki) of this compound and L-NIO on purified nNOS, eNOS, and iNOS.
Methodology:
-
Enzyme Source: Use purified recombinant human or rodent nNOS, eNOS, and iNOS.
-
Assay Principle: The activity of NOS is measured by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.
-
Reaction Mixture: Prepare a reaction buffer containing enzyme, L-[³H]arginine, NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, and calmodulin.
-
Inhibitor Application: Add varying concentrations of NPA or L-NIO to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Separation: Separate L-[³H]citrulline from unreacted L-[³H]arginine using cation exchange chromatography.
-
Quantification: Measure the radioactivity of the L-[³H]citrulline formed using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. Convert IC50 to Ki using the Cheng-Prusoff equation.
Electrophysiological Recording in Acute Hippocampal Slices
Objective: To compare the effects of NPA and L-NIO on synaptic transmission and plasticity (LTP) in the hippocampus.
Methodology:
-
Slice Preparation: Prepare acute transverse hippocampal slices (300-400 µm) from adult rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[8]
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[8]
-
Recording: Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF.
-
Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.[9]
-
Baseline Recording: Record baseline synaptic responses by stimulating Schaffer collaterals and recording excitatory postsynaptic currents (EPSCs).
-
Inhibitor Perfusion: Perfuse the slice with aCSF containing either NPA or L-NIO at a desired concentration.
-
LTP Induction: After a stable baseline is achieved in the presence of the inhibitor, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).[10]
-
Post-HFS Recording: Continue recording EPSCs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Data Analysis: Compare the degree of potentiation in the presence of NPA, L-NIO, and a vehicle control.
Measurement of cGMP Levels in Neuronal Tissue
Objective: To assess the downstream effects of nNOS inhibition by NPA and L-NIO on cGMP levels.
Methodology:
-
Tissue Preparation: Use neuronal cell cultures or acute brain slices.
-
Treatment: Treat the neuronal preparations with NPA, L-NIO, or a vehicle control for a specified duration. Stimulation with an NMDA receptor agonist can be used to induce nNOS activity.
-
Lysis: Lyse the cells or tissue in 0.1 M HCl to stop enzymatic activity and extract cGMP.[4]
-
Centrifugation: Centrifuge the lysate to pellet cellular debris.
-
Assay: Measure cGMP levels in the supernatant using a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[11][12]
-
Data Analysis: Normalize cGMP levels to the total protein concentration of the sample and compare the levels between different treatment groups.
Conclusion
The choice between this compound and L-NIO depends critically on the experimental question. NPA, with its high selectivity for nNOS, is the preferred tool for investigating the specific roles of neuronal nitric oxide in physiological and pathological processes, minimizing confounding effects from inhibition of eNOS and iNOS.[5] L-NIO, as a potent, non-selective NOS inhibitor, is useful for studies where the goal is to understand the overall contribution of nitric oxide, regardless of its enzymatic source.[5] The provided data and protocols offer a framework for researchers to design and execute rigorous experiments to further elucidate the complex roles of nitric oxide in regulating neuronal activity.
References
- 1. Neuronal Nitric Oxide Synthase and Post-Translational Modifications in the Development of Central Nervous System Diseases: Implications and Regulation [mdpi.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Possible involvement of nitric oxide in long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. On the Role of Nitric Oxide in Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N (w) -propyl-L-arginine (L-NPA) reduces status epilepticus and early epileptogenic events in a mouse model of epilepsy: behavioural, EEG and immunohistochemical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]
A Comparative Guide: Cross-Validation of N-omega-Propyl-L-arginine Effects with nNOS Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for studying the function of neuronal nitric oxide synthase (nNOS): pharmacological inhibition with N-omega-Propyl-L-arginine (NPA) and genetic deletion through nNOS knockout (KO) models. By presenting supporting experimental data from various studies, this document aims to assist researchers in selecting the most appropriate model for their specific scientific inquiries.
Probing nNOS Function: Pharmacological vs. Genetic Approaches
Understanding the physiological and pathological roles of nNOS is crucial in neuroscience and drug development. Two primary approaches are employed to investigate nNOS function:
-
Pharmacological Inhibition: This method utilizes selective inhibitors, such as this compound (NPA), to block the enzymatic activity of nNOS. NPA is a potent, competitive, and highly selective inhibitor of nNOS, with a Ki of 57 nM, and it displays a 149-fold selectivity for nNOS over endothelial NOS (eNOS)[1]. This approach allows for acute and reversible inhibition of nNOS activity.
-
Genetic Knockout: This technique involves the genetic deletion of the Nos1 gene, which encodes for the nNOS protein. This results in a constitutive absence of functional nNOS throughout the organism's development and lifespan. nNOS knockout mice serve as a valuable tool for studying the long-term consequences of nNOS deficiency[2][3].
Both methodologies have distinct advantages and limitations. Pharmacological inhibition offers temporal control, while genetic knockout provides a model of chronic nNOS absence, which may lead to compensatory mechanisms. This guide provides a cross-validation of the effects observed using both approaches across different physiological and pathological contexts.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from studies utilizing either NPA or nNOS knockout mice, allowing for a comparative assessment of their effects in key research areas.
Table 1: Effects on Cerebral Ischemia
| Parameter | Model | Treatment/Condition | Outcome | Reference |
| Infarct Volume | Wild-Type Mice | N-omega-nitro-L-arginine (non-selective NOS inhibitor, 1 mg/kg, i.p.) | 66-76% decrease in infarct volume | [4] |
| Wild-Type Rats | L-arginine (300 mg/kg, i.p.) | 29% reduction in infarct volume | [5] | |
| nNOS Knockout Mice | Middle Cerebral Artery Occlusion | Significant decrease in infarct volume compared to wild-type | [3] | |
| nNOS Knockout Mice | Middle Cerebral Artery Occlusion | Smaller peri-infarct zone | [2] | |
| eNOS Knockout Mice | Middle Cerebral Artery Occlusion | 21% larger infarcts compared to wild-type | [6] |
Table 2: Effects on Neurobehavior
| Parameter | Model | Treatment/Condition | Outcome | Reference |
| Locomotor Activity | Wild-Type Mice | Phencyclidine (4 mg/kg) + NPA (20 mg/kg, i.p.) | Significantly reduced phencyclidine-induced hyperlocomotion | [7][8] |
| nNOS Knockout Mice | Open Field Test | Increased horizontal locomotor activity | [9] | |
| Prepulse Inhibition (PPI) | Wild-Type Mice | Phencyclidine (4 mg/kg) + NPA (20 mg/kg, i.p.) | Blocked phencyclidine-induced disruption of PPI | [7][8] |
| Dopamine Transporter (DAT) Knockout Mice | - | Deficit in sensorimotor gating (reduced PPI) | [10] |
Table 3: Effects on Gastrointestinal Motility
| Parameter | Model | Treatment/Condition | Outcome | Reference |
| Gastric Emptying (Solids) | nNOS Knockout Mice | - | 28% ± 27% emptying (vs. 82% ± 22% in wild-type) | [11][12] |
| Gastric Emptying (Liquids) | nNOS Knockout Mice | - | 22% ± 18% emptying (vs. 48% ± 17% in wild-type) | [11][12] |
| Wild-Type Mice treated with L-NA (NOS inhibitor) | - | 43% ± 31% emptying of solids (no significant effect on liquids) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of protocols commonly employed in studies involving NPA and nNOS knockout mice.
Pharmacological Inhibition with this compound (NPA)
-
Animal Models: Typically, adult male mice (e.g., NMRI, C57BL/6) weighing 20-40g are used.
-
Drug Preparation and Administration: NPA hydrochloride is dissolved in a suitable vehicle, such as saline. Administration is commonly performed via intraperitoneal (i.p.) injection. A typical dose used in behavioral studies is 20 mg/kg[7][8].
-
Behavioral Testing:
-
Locomotor Activity: Mice are placed in an open-field arena, and their movement is tracked automatically. Parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are recorded.
-
Prepulse Inhibition (PPI): This test measures sensorimotor gating. The animal is placed in a startle chamber and exposed to a loud acoustic stimulus (pulse) that elicits a startle response. In some trials, a weaker acoustic stimulus (prepulse) precedes the pulse. The percentage of inhibition of the startle response by the prepulse is calculated.
-
-
Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO):
-
Anesthesia is induced, and the middle cerebral artery is occluded, typically by inserting a filament into the internal carotid artery.
-
NPA or other NOS inhibitors are administered before, during, or after the ischemic insult.
-
After a set period of reperfusion (or permanent occlusion), the brain is harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
-
nNOS Knockout Mouse Model
-
Generation of nNOS Knockout Mice: These mice are generated using gene-targeting techniques to disrupt the Nos1 gene. This typically involves replacing a critical exon with a selection cassette (e.g., a neomycin resistance gene) in embryonic stem cells, which are then used to create chimeric mice. These mice are then backcrossed to establish a stable knockout line[2][3].
-
Genotyping: Pups are genotyped using polymerase chain reaction (PCR) analysis of DNA extracted from tail biopsies to confirm the absence of the wild-type Nos1 allele and the presence of the targeted allele in homozygous knockout animals.
-
Phenotypic Analysis:
-
Gastrointestinal Motility: Gastric emptying is assessed by gavage-feeding the mice a non-absorbable marker (e.g., phenol red in saline for liquids, or radio-opaque beads for solids). After a specific time, the stomach is harvested, and the amount of remaining marker is quantified to calculate the percentage of gastric emptying[11][12].
-
Neurobehavioral Testing: nNOS knockout mice and their wild-type littermates are subjected to a battery of behavioral tests as described above (e.g., open field, PPI) to assess differences in locomotor activity, anxiety, and sensorimotor gating.
-
Cerebral Ischemia Studies: nNOS knockout and wild-type mice undergo the MCAO procedure as described above to compare infarct volumes and neurological deficits[3].
-
Mandatory Visualization
Signaling Pathway of nNOS Activation and Downstream Effects
Caption: nNOS signaling pathway and points of intervention.
Experimental Workflow for Comparing NPA and nNOS KO Models
Caption: Workflow for comparing NPA and nNOS KO models.
Conclusion
The cross-validation of data from studies using the selective nNOS inhibitor this compound and nNOS knockout mice reveals both concordant and divergent findings. In the context of cerebral ischemia, both approaches suggest a detrimental role for nNOS, as its inhibition or absence is neuroprotective. In neurobehavioral studies, the effects are more complex, with both methodologies indicating an involvement of nNOS in modulating locomotor activity and sensorimotor gating. Regarding gastrointestinal function, the profound delay in gastric emptying observed in nNOS knockout mice is a key phenotype that can be partially mimicked by acute pharmacological inhibition of NOS.
The choice between using a selective inhibitor like NPA and a knockout model depends on the specific research question. NPA is ideal for studying the acute effects of nNOS inhibition, while nNOS knockout mice are invaluable for understanding the chronic consequences of nNOS deficiency and for investigating potential developmental roles of the enzyme. This guide provides a foundational comparison to aid researchers in making an informed decision for their experimental designs.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Neuronal nitric oxide synthase mutant mice show smaller infarcts and attenuated apparent diffusion coefficient changes in the peri-infarct zone during focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cerebral ischemia in mice deficient in neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective efficacy of N omega-nitro-L-arginine after focal cerebral ischemia in the mouse and inhibition of cortical nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-arginine ameliorates cerebral blood flow and metabolism and decreases infarct volume in rats with cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enlarged infarcts in endothelial nitric oxide synthase knockout mice are attenuated by nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nω-Propyl-L-arginine (this compound) | NO Synthase | 137361-05-8 | Invivochem [invivochem.com]
- 8. The neuronal selective nitric oxide synthase inhibitor, Nomega-propyl-L-arginine, blocks the effects of phencyclidine on prepulse inhibition and locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lack of neuronal nitric oxide synthase results in attention deficit hyperactivity disorder-like behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prepulse Inhibition Deficits and Perseverative Motor Patterns in Dopamine Transporter Knock-Out Mice: Differential Effects of D1 and D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastric stasis in neuronal nitric oxide synthase-deficient knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rajgoyal.org [rajgoyal.org]
A Comparative Guide to N-omega-Propyl-L-arginine and TRIM for In Vivo nNOS Inhibition Studies
For researchers investigating the role of neuronal nitric oxide synthase (nNOS) in vivo, selecting the appropriate inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two commonly used nNOS inhibitors: N-omega-Propyl-L-arginine (NPA) and 1-(2-(Trifluoromethyl)phenyl)imidazole (TRIM). We present a comprehensive analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed choice for their in vivo studies.
Introduction to nNOS Inhibitors
Nitric oxide (NO) is a crucial signaling molecule in the nervous system, synthesized by nNOS.[1][2] Its production is implicated in a wide range of physiological and pathological processes, including neurotransmission, synaptic plasticity, and neurotoxicity.[1][3][4] Selective inhibition of nNOS is therefore a valuable tool for elucidating its specific functions and for exploring potential therapeutic interventions for neurological disorders.[5]
NPA is an L-arginine analog that acts as a competitive inhibitor of nNOS.[6][7] TRIM is an imidazole-based compound that also inhibits nNOS activity.[8][9] The choice between these inhibitors often depends on factors such as selectivity for nNOS over other NOS isoforms (eNOS and iNOS), in vivo efficacy, and potential side effects.
In Vitro Potency and Selectivity
A primary consideration for an nNOS inhibitor is its selectivity, as off-target inhibition of endothelial NOS (eNOS) can lead to cardiovascular side effects, such as an increase in blood pressure.[10] The following table summarizes the in vitro inhibitory activities of NPA and TRIM against the three NOS isoforms.
| Inhibitor | Target | Kᵢ (nM) | IC₅₀ (µM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) | Reference |
| This compound (NPA) | Bovine nNOS | 57 | - | 149-fold | 3158-fold | [6][7] |
| Bovine eNOS | 8,500 | - | - | - | [7] | |
| Murine iNOS | 180,000 | - | - | - | [7] | |
| TRIM | Mouse nNOS | 21,700 | 28.2 | 37.5-fold | ~1-fold (iNOS) | [8] |
| Bovine eNOS | - | 1057.5 | - | - | [8] | |
| Rat iNOS | - | 27.0 | - | - | [8] |
As the data indicates, NPA exhibits high potency and remarkable selectivity for nNOS over both eNOS and iNOS in vitro.[6][7] TRIM is also a potent nNOS inhibitor with good selectivity over eNOS, but it shows similar potency for iNOS.[8]
In Vivo Efficacy and Experimental Data
The ultimate test of an nNOS inhibitor is its efficacy and safety in a living organism. Below is a summary of in vivo studies utilizing NPA and TRIM, highlighting their effects in various models.
This compound (NPA)
| Animal Model | Application | Dose & Route | Key Findings | Reference |
| Mouse | Phencyclidine-induced disruption of prepulse inhibition and locomotor activity | 20 mg/kg, i.p. | Markedly decreased both phencyclidine-induced effects. | [6] |
| Mouse | Kainic acid-induced status epilepticus | 20 mg/kg, i.p. | Reduced behavioral seizure severity and suppressed hippocampal gliosis. | [11] |
TRIM (1-(2-(Trifluoromethyl)phenyl)imidazole)
| Animal Model | Application | Dose & Route | Key Findings | Reference |
| Mouse | Acetic acid-induced abdominal constriction (analgesia) | ED₅₀ = 20 mg/kg, i.p. | Potent antinociceptive activity. | [8] |
| Rat | Neuropathic pain (chronic constriction injury) | Intrathecal | Potentiated morphine-induced analgesia. | [12] |
| Anesthetized Rat | Mean Arterial Blood Pressure | 0.5-20 mg/kg, i.v. | Did not increase mean arterial blood pressure, unlike L-NAME. | [8] |
| Anesthetized Dog | Heart Rate Variability | 0.8 mg, i.c. (intracoronary) | Reduced heart rate variability, suggesting a role for nNOS in cardiac vagal facilitation. | [13] |
Note: A direct head-to-head in vivo comparative study between NPA and TRIM under identical experimental conditions has not been identified in the current literature. Furthermore, detailed pharmacokinetic data, including bioavailability and half-life, for both compounds in common laboratory animal models is limited.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for in vivo studies and for measuring nNOS activity.
In Vivo Behavioral Assay: Phencyclidine-Induced Hyperactivity in Mice (with NPA)
-
Animals: Male NMRI mice (30-40 g).
-
Drug Administration: this compound (20 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes before the injection of phencyclidine (PCP).
-
Behavioral Assessment: Locomotor activity is recorded using automated activity monitors. Prepulse inhibition of the acoustic startle response is measured using a startle chamber.
-
Data Analysis: The total distance traveled or the number of beam breaks is used to quantify locomotor activity. The percentage of prepulse inhibition is calculated for the startle response.
-
Reference: [6]
In Vivo Analgesia Assay: Acetic Acid Writhing Test in Mice (with TRIM)
-
Animals: Male mice.
-
Drug Administration: TRIM is administered intraperitoneally (i.p.) at various doses to determine the ED₅₀.
-
Induction of Nociception: An i.p. injection of a dilute acetic acid solution is given to induce abdominal constrictions (writhes).
-
Assessment: The number of writhes is counted for a defined period following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose of TRIM compared to a vehicle control group. The ED₅₀ is then determined.
-
Reference: [8]
Measurement of nNOS Activity In Vitro (Citrulline Conversion Assay)
This assay measures the conversion of L-[³H]arginine to L-[³H]citrulline by NOS enzymes.
-
Sample Preparation: Tissue homogenates or purified enzyme preparations are used.
-
Reaction Mixture: The reaction buffer typically contains L-[³H]arginine, NADPH, Ca²⁺, calmodulin, and tetrahydrobiopterin.
-
Incubation: The reaction is initiated by adding the enzyme source and incubated at 37°C for a specific time.
-
Termination: The reaction is stopped, and the unreacted L-[³H]arginine is removed using a cation-exchange resin.
-
Quantification: The amount of L-[³H]citrulline produced is measured by liquid scintillation counting.
-
Note: To differentiate between Ca²⁺-dependent (nNOS and eNOS) and Ca²⁺-independent (iNOS) activity, parallel assays are run in the presence and absence of Ca²⁺/calmodulin.
Measurement of nNOS Activity In Vivo (Nitrite/Nitrate Assay)
This method assesses NOS activity by measuring the stable end products of NO, nitrite (NO₂⁻) and nitrate (NO₃⁻).
-
Sample Collection: Biological fluids (plasma, urine) or tissue homogenates are collected from animals treated with the nNOS inhibitor or vehicle.
-
Nitrate Reduction: Nitrate in the sample is enzymatically converted to nitrite using nitrate reductase.
-
Griess Reaction: The total nitrite is then quantified colorimetrically using the Griess reagent.
-
Data Analysis: The concentration of nitrite/nitrate is determined by comparison to a standard curve and is indicative of the total NO production.
-
Reference: [16]
Signaling Pathways and Visualization
Understanding the signaling cascade in which nNOS participates is essential for interpreting the effects of its inhibition.
nNOS Activation and Signaling Pathway
Neuronal NOS is activated by an influx of calcium (Ca²⁺) into the neuron, often triggered by the activation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate.[3][4] The Ca²⁺ binds to calmodulin (CaM), and the Ca²⁺/CaM complex then activates nNOS to produce NO from L-arginine.[3] NO, being a diffusible gas, can then act on various downstream targets, including soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent physiological effects.[3] NPA, as an L-arginine analog, competitively inhibits the active site of nNOS, while TRIM is also known to inhibit nNOS activity.[6][9]
Caption: nNOS signaling pathway and points of inhibition by NPA and TRIM.
General Experimental Workflow for In Vivo nNOS Inhibition Studies
The following diagram outlines a typical workflow for conducting in vivo studies with nNOS inhibitors.
References
- 1. Concepts of neural nitric oxide-mediated transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nω-Propyl-L-arginine (this compound) | NO Synthase | 137361-05-8 | Invivochem [invivochem.com]
- 7. Nω-Propyl-L-Arginine hydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of the inhibition of neuronal nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. N (w) -propyl-L-arginine (L-NPA) reduces status epilepticus and early epileptogenic events in a mouse model of epilepsy: behavioural, EEG and immunohistochemical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of selective and non-selective inhibitors of nitric oxide synthase on morphine- and endomorphin-1-induced analgesia in acute and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of neuronal nitric oxide reduces heart rate variability in the anaesthetised dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-omega-Propyl-L-arginine and Other Arginine-Based nNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience and therapeutic development, the selective inhibition of neuronal nitric oxide synthase (nNOS) is a critical area of investigation for mitigating the pathological effects of excessive nitric oxide (NO) production in various neurological disorders. Among the arsenal of chemical tools available, arginine-based inhibitors represent a foundational class. This guide provides a detailed, data-driven comparison of N-omega-Propyl-L-arginine (L-NPA) with other notable arginine-based nNOS inhibitors, offering insights into their potency, selectivity, and the experimental frameworks used for their evaluation.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of an nNOS inhibitor is determined by its potency (Ki or IC50 values) and its selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms. High selectivity is paramount to minimize off-target effects, particularly the modulation of vascular tone regulated by eNOS. The following table summarizes the inhibitory activities of L-NPA and other commonly used arginine-based inhibitors against the three NOS isoforms.
| Inhibitor | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity |
| This compound (L-NPA) | 57 [1][2][3][4][5] | 8,500[6] | 180,000[6] | ~149-fold [1][2][3][4][5] | ~3158-fold [3][5] |
| Nω-Nitro-L-arginine (L-NNA) | ~15[7] | - | 4,400[7] | - | ~300-fold (vs bovine brain cNOS)[7] |
| Nω-Nitro-L-arginine methyl ester (L-NAME) | - | - | - | Selectivity for constitutive isoforms (nNOS & eNOS)[6] | - |
| Nω-Methyl-L-arginine (L-NMA) | - | - | - | Non-selective competitive inhibitor[2] | - |
| 7-Nitroindazole (7-NI) | - | - | - | nNOS selective | - |
Note: Ki values can vary depending on the experimental conditions and the species from which the enzymes are derived. The data presented here are representative values from the literature. A lower Ki value indicates higher potency. Selectivity is calculated as the ratio of Ki (or IC50) values (e.g., Ki(eNOS)/Ki(nNOS)).
Mechanism of Action and Signaling Pathway
Arginine-based inhibitors primarily act as competitive inhibitors of nitric oxide synthase. They are structurally analogous to L-arginine, the endogenous substrate for NOS enzymes. By binding to the active site of nNOS, these inhibitors prevent the conversion of L-arginine to L-citrulline and nitric oxide. This competitive inhibition reduces the production of NO, which in excess, can be neurotoxic.
Caption: Signaling pathway of nNOS and the point of inhibition by arginine-based inhibitors.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of inhibitor characterization. Below are detailed methodologies for key assays used to evaluate the potency and selectivity of nNOS inhibitors.
In Vitro nNOS Enzyme Inhibition Assay (Hemoglobin Trapping Assay)
This assay measures the enzymatic activity of purified nNOS by monitoring the conversion of oxyhemoglobin to methemoglobin, which is caused by the NO produced.
Materials:
-
Purified recombinant human nNOS, eNOS, and iNOS enzymes
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Oxyhemoglobin
-
Test inhibitor compounds (e.g., L-NPA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, L-arginine, NADPH, calmodulin, BH4, and oxyhemoglobin.
-
Add Inhibitor: Add varying concentrations of the test inhibitor to the reaction mixture. Include a vehicle control (no inhibitor).
-
Initiate Reaction: Initiate the reaction by adding the purified NOS enzyme to each well.
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure Absorbance: Measure the absorbance at 401 nm and 421 nm at multiple time points to monitor the conversion of oxyhemoglobin to methemoglobin.
-
Data Analysis: Calculate the rate of NO production from the change in absorbance. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for the in vitro hemoglobin trapping assay.
Cellular nNOS Inhibition Assay (Griess Assay)
This cell-based assay quantifies the amount of nitrite (a stable breakdown product of NO) in the culture medium of neuronal cells to determine the inhibitor's efficacy in a cellular context.
Materials:
-
Neuronal cell line expressing nNOS (e.g., SK-N-SH) or primary neurons
-
Cell culture medium
-
nNOS activator (e.g., NMDA or a calcium ionophore like A23187)
-
Test inhibitor compounds
-
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplate
Procedure:
-
Cell Plating: Plate neuronal cells in a 96-well plate and allow them to adhere.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with varying concentrations of the test inhibitor for a defined period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an nNOS activator to induce NO production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 8-24 hours), collect the cell culture supernatant.
-
Griess Reaction:
-
Prepare a standard curve using the sodium nitrite standard solution.
-
Add the Griess reagent to the collected supernatants and the nitrite standards in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light. A color change will develop.
-
-
Measure Absorbance: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the cellular IC50 value.
Caption: Experimental workflow for the cellular Griess assay.
Conclusion
This compound stands out as a potent and highly selective inhibitor of nNOS, demonstrating a significant preference over both eNOS and iNOS. This high selectivity makes it an invaluable tool for dissecting the specific roles of nNOS in physiological and pathological processes without the confounding cardiovascular effects associated with non-selective inhibitors. The choice of an appropriate inhibitor is contingent on the specific research question. For studies requiring a broad blockade of NO synthesis, less selective compounds like L-NNA or L-NAME may be suitable. However, for targeted investigation of neuronal NO pathways, the superior selectivity profile of L-NPA makes it a more refined and reliable choice. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of existing and novel nNOS inhibitors.
References
- 1. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-omega-Propyl-L-arginine: A Procedural Guide
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle N-omega-Propyl-L-arginine with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, lab coats, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
In the event of a spill, the area should be evacuated and ventilated. For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a designated, labeled container for disposal. For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.
Step-by-Step Disposal Procedure
The disposal of this compound should be approached with the understanding that it is a bioactive small molecule. Based on the available information for L-Arginine, which is not classified as a hazardous substance, this compound can likely be disposed of as non-hazardous waste.[1] However, it is crucial to consult and adhere to all local, state, and federal regulations, as well as institutional guidelines, which may have specific requirements.
For Small Quantities (typically < 5g) of Solid Waste:
-
Containerization: Place the solid this compound waste into a clearly labeled, sealed container. The label should include the chemical name and any known hazard information.
-
Waste Stream Segregation: This container should be designated for non-hazardous chemical waste. Do not mix with hazardous waste streams such as halogenated solvents or heavy metals.
-
Final Disposal: Dispose of the sealed container in the regular laboratory trash, in accordance with institutional procedures for non-hazardous solid waste.[2][3]
For Dilute Aqueous Solutions (typically < 1% concentration):
-
Neutralization (if necessary): While this compound is not expected to be highly acidic or basic, it is good practice to ensure the pH of the solution is between 6 and 8 before drain disposal.
-
Dilution: Flush the solution down the sanitary sewer with a copious amount of cold running water (at least 20 times the volume of the solution) to ensure adequate dilution.[4]
-
Record Keeping: Maintain a log of the disposed chemical, including the date, quantity, and method of disposal.
For larger quantities or concentrated solutions, it is recommended to consult with your institution's Environmental Health and Safety (EHS) department for guidance on appropriate disposal methods, which may include incineration or other specialized treatments.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound hydrochloride, compiled from various chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C9H20N4O2 · HCl | MyBioSource[5], Abcam |
| Molecular Weight | 252.74 g/mol | Abcam, Tocris Bioscience[6] |
| Purity | >98% | MyBioSource[5], Abcam, Tocris Bioscience[6] |
| Form | Solid | Abcam |
| Solubility | Soluble in water to 100 mM | Abcam |
| Storage Temperature | -20°C | Sigma-Aldrich[7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedural steps and utilizing the provided data and workflow, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. mybiosource.com [mybiosource.com]
- 6. Nomega-Propyl-L-arginine hydrochloride | nNOS | Tocris Bioscience [tocris.com]
- 7. Nω-Propyl-L-Arginine hydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling N-omega-Propyl-L-arginine
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-omega-Propyl-L-arginine. Adherence to these protocols is critical for ensuring personal safety and environmental protection.
This compound is a potent chemical requiring careful handling. A specific Safety Data Sheet (SDS) classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to personal protective equipment (PPE) guidelines, operational procedures, and disposal protocols is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the required equipment for handling this compound in solid (powder) and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for all handling procedures to protect against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU).[2][3] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during initial reconstitution of the powder or bulk handling of solutions. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Always inspect gloves for integrity before use. For prolonged contact or handling of concentrated solutions, consider double-gloving.[4] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Respiratory Protection | Respirator/Dust Mask | Necessary when weighing or handling the solid powder to prevent inhalation of fine particles. An N95-rated respirator or equivalent is advised. This is also recommended when handling solutions in poorly ventilated areas.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area.[3]
-
For procedures involving the solid form (e.g., weighing, reconstitution), use a chemical fume hood or a designated weighing station with local exhaust ventilation to minimize inhalation risk.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
2. Reconstitution and Aliquoting:
-
Before handling, read all safety precautions.
-
Don the appropriate PPE as outlined in the table above.
-
To reconstitute the solid, use a sterile, appropriate solvent (e.g., sterile distilled water or a specific buffer) as recommended by the supplier.
-
Gently swirl or vortex the vial to dissolve the powder. Avoid vigorous shaking that could lead to aerosolization.
3. General Handling:
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2]
4. Spill Response:
-
In case of a spill, immediately evacuate the area if the spill is large or if you are unsure how to handle it.
-
For small spills of the solid, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Due to its high aquatic toxicity, this compound and its containers must be disposed of as hazardous waste.[1]
-
Unused Product: Unused or expired this compound (both solid and solutions) must be disposed of through a licensed hazardous waste disposal company. Do not discard it down the drain or in regular trash.
-
Contaminated Materials: All materials that have come into contact with the compound, including pipette tips, gloves, empty vials, and cleaning materials, must be collected in a designated, clearly labeled hazardous waste container.
-
Aqueous Solutions: Do not release into the environment.[1] Collect all aqueous waste containing this compound for disposal as hazardous waste.
Safety Workflow Diagram
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection and handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
